molecular structure and stereochemistry of (2R)-2-amino-3-bromopropanoic acid
As a Senior Application Scientist specializing in peptide engineering and unnatural amino acid integration, I frequently encounter molecules that challenge standard biochemical assumptions. One such molecule is (2R)-2-am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in peptide engineering and unnatural amino acid integration, I frequently encounter molecules that challenge standard biochemical assumptions. One such molecule is (2R)-2-amino-3-bromopropanoic acid .
In the rapidly evolving landscape of drug development—particularly in the synthesis of constrained peptides, lantibiotics, and novel bioconjugates—this unnatural amino acid serves as a critical synthetic linchpin. This guide provides an in-depth technical analysis of its stereochemical architecture, physicochemical profile, and field-proven applications in advanced peptide synthesis.
In standard biochemistry, the vast majority of naturally occurring amino acids belong to the L-series (based on the Fischer projection) and correspondingly possess an (S)-configuration under the Cahn-Ingold-Prelog (CIP) priority system.
However, (2R)-2-amino-3-bromopropanoic acid is, in fact, L-3-bromoalanine [1]. This apparent paradox is a direct consequence of the CIP priority rules.
To understand the causality behind this nomenclature, we must map the atomic priorities around the α-carbon (C2) chiral center:
-NH₂ Group: Nitrogen (Atomic Number = 7) takes the highest priority.
-CH₂Br Group: The β-carbon is attached to Bromine (Atomic Number = 35).
-COOH Group: The carboxyl carbon is attached to Oxygen (Atomic Number = 8).
-H Atom: Hydrogen (Atomic Number = 1) takes the lowest priority.
Because bromine (35) has a higher atomic mass than the oxygen atoms (8) of the carboxylate group, the bromomethyl group (-CH₂Br) outranks the carboxylic acid group (-COOH)[2]. This priority inversion swaps the 2nd and 3rd priority groups compared to standard L-alanine. Consequently, tracing the path from priority 1 → 2 → 3 yields a clockwise direction, designating the stereocenter as (R) [2].
CIP Priority Assignment for (2R)-2-amino-3-bromopropanoic acid.
Physicochemical Profile and Reactivity
Understanding the quantitative metrics of (2R)-2-amino-3-bromopropanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and liquid-phase conjugations.
Property
Value
IUPAC Name
(2R)-2-amino-3-bromopropanoic acid
Common Synonyms
3-Bromo-L-alanine, β-bromoalanine
Molecular Formula
C₃H₆BrNO₂
Molecular Weight
167.99 g/mol
PubChem CID
22791920
Topological Polar Surface Area
63.3 Ų
Data sourced from PubChem computational records[1].
Mechanistic Causality in Reactivity:
The carbon-bromine bond at the β-position is highly polarized, rendering the β-carbon highly electrophilic. This structural feature dictates two divergent, highly useful reactivity pathways:
Nucleophilic Substitution (Sₙ2): Soft nucleophiles (such as thiolates from cysteine residues) can directly displace the bromide, forming stable thioether linkages[3].
β-Elimination (E2): Under mild basic conditions, the acidic α-proton is abstracted, leading to the elimination of HBr and the formation of dehydroalanine (Dha) . Dha is a potent Michael acceptor that can subsequently undergo conjugate addition[4][5].
Divergent reactivity pathways of 3-bromoalanine in peptide synthesis.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to maintain stereochemical fidelity and maximize yield.
Protocol A: Synthesis of N-Boc-(2R)-2-amino-3-bromopropanoic acid methyl ester
Objective: Convert L-serine to L-3-bromoalanine without epimerizing the α-chiral center.
Causality: We utilize the Appel reaction (PPh₃ / CBr₄). Unlike harsh halogenating agents (e.g., SOCl₂, PBr₃) which can generate highly acidic byproducts that promote racemization, the Appel reaction proceeds under mild, near-neutral conditions. The reaction occurs exclusively at the achiral β-carbon, strictly preserving the (2R) configuration at the α-carbon[6].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of N-Boc-L-serine methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the subsequent phosphonium intermediate formation.
Activation: Add 1.1 equivalents of Triphenylphosphine (PPh₃) and stir for 10 minutes until fully dissolved.
Halogenation: Slowly add 1.1 equivalents of Carbon tetrabromide (CBr₄) in small portions over 15 minutes. The solution will transition to a pale yellow color.
Propagation: Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent.
Workup: Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide byproduct by adding cold diethyl ether, and filter.
Purification: Purify the crude filtrate via silica gel flash chromatography to yield the pure N-Boc-(2R)-2-amino-3-bromopropanoic acid methyl ester.
Protocol B: On-Resin Generation of Lanthionine Bridges
Objective: Synthesize a cyclic lantibiotic analog using a 3-bromoalanine residue.
Causality: Direct incorporation of dehydroalanine (Dha) during SPPS is notoriously difficult because Dha is prone to premature polymerization and side reactions. By incorporating the stable 3-bromoalanine as a "masked" Dha, we can assemble the linear peptide safely. Post-assembly, a localized base triggers the E2 elimination to reveal Dha in situ, immediately followed by an intramolecular Michael addition from a proximal deprotected cysteine[3][4].
Step-by-Step Methodology:
Linear Assembly: Synthesize the linear peptide on a solid support (e.g., Rink Amide resin) incorporating Fmoc-(2R)-2-amino-3-bromopropanoic acid and an orthogonally protected Cys(Mmt) at the desired cyclization sites.
Orthogonal Deprotection: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM containing 5% Triisopropylsilane (TIPS) for 10 x 2 minutes to selectively remove the Mmt group from the cysteine, leaving the peptide attached to the resin and other protecting groups intact.
Washing: Wash the resin thoroughly with DCM and N,N-Dimethylformamide (DMF) to remove all traces of acid.
Cyclization (Elimination/Addition): Swell the resin in DMF. Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) in DMF. Shake gently for 2–4 hours. The DBU abstracts the α-proton of the bromoalanine, eliminating HBr to form Dha, which is rapidly attacked by the free cysteine thiolate.
Cleavage: Wash the resin with DMF and DCM. Cleave the cyclic peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Isolation: Precipitate the crude cyclic lanthionine peptide in cold diethyl ether and purify via RP-HPLC.
Advanced Applications: Native Chemical Ligation (NCL)
Beyond lantibiotics, (2R)-2-amino-3-bromopropanoic acid is a powerful tool for Native Chemical Ligation at non-cysteine junctions. Traditional NCL requires a cysteine residue at the ligation site. However, by placing a 3-bromoalanine at the N-terminus of the acceptor peptide, researchers can form a covalent thioester intermediate with the C-terminal thioester of the donor peptide.
This intermediate undergoes a rapid, proximity-driven intramolecular S-to-N acyl transfer to form the native peptide bond[5]. Following ligation, the bromide can be displaced or reduced, effectively leaving a native amino acid (like alanine) at the ligation site, thereby bypassing the strict cysteine requirement of classical NCL[5].
References
1.[2] Study.com. "Cysteine is the only amino acid that has an L stereochemistry but an R configuration. Design another L-amino acid that also has an R configuration." Study.com. Available at:
2.[1] National Center for Biotechnology Information. "3-Bromo-L-alanine | C3H6BrNO2 | CID 22791920". PubChem Database. Available at:
3.[4] Mohd Mustapa, M. F. "SYNTHESIS OF LANTHIONINE-CONTAINING PEPTIDES ON SOLID PHASE VIA AN ORTHOGONAL PROTECTING GROUP STRATEGY". UCL Discovery - University College London. Available at:
4.[5] Tam, J. P., et al. "Peptide synthesis using unprotected peptides through orthogonal coupling methods." Proceedings of the National Academy of Sciences (PNAS). Available at:
5.[3] Moroder, L., et al. "6.2 Synthesis of Cystine Peptide Analogues". Thieme Connect. Available at:
6.[6] Erdelyi, M., et al. "Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation". Biochemistry - ACS Publications. Available at:
solubility data for (2R)-2-amino-3-bromopropanoic acid hydrobromide in water vs organic solvents
For Researchers, Scientists, and Drug Development Professionals Introduction Theoretical Framework for Solubility The solubility of an amino acid hydrobromide, such as (2R)-2-amino-3-bromopropanoic acid hydrobromide, is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework for Solubility
The solubility of an amino acid hydrobromide, such as (2R)-2-amino-3-bromopropanoic acid hydrobromide, is governed by a complex interplay of factors related to its structure and the properties of the solvent. As a salt of a weak base (the amino group) and a strong acid (hydrobromic acid), the compound's behavior in solution is significantly different from its free amino acid form.
Key Influencing Factors:
Ionic Nature: In its hydrobromide salt form, the amino group is protonated (-NH3+), and it exists as an ion pair with the bromide anion (Br-). This ionic character generally leads to higher solubility in polar solvents, particularly water, compared to the zwitterionic free amino acid.
pH of the Medium: The pH of the aqueous solution plays a pivotal role. In acidic to neutral conditions, the compound will remain in its protonated, more soluble form. At higher pH values, the amino group will be deprotonated, leading to the precipitation of the less soluble free amino acid.[1][2]
Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents, such as water, methanol, and ethanol, are expected to be effective at solvating the ionic (2R)-2-amino-3-bromopropanoic acid hydrobromide. Non-polar organic solvents, like hexane or toluene, are anticipated to be poor solvents due to their inability to stabilize the charged species.
Side Chain Characteristics: The 3-bromo-propyl side chain introduces a degree of hydrophobicity and steric bulk, which can modulate the overall solubility. While the polar amino and carboxyl groups dominate, the nature of the side chain can influence interactions with different solvents.[1][3]
Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary significantly depending on the solute-solvent system.
Estimated Solubility Profile
In the absence of direct experimental data for (2R)-2-amino-3-bromopropanoic acid hydrobromide, we can estimate its solubility based on the known behavior of similar amino acid hydrobromides and general principles of amino acid solubility.[2][3][4] It is crucial to note that these are estimations and should be experimentally verified.
Solvent
Dielectric Constant (approx.)
Predicted Solubility
Rationale
Water
80.1
High
Excellent solvation of the ionic hydrobromide salt through hydrogen bonding and ion-dipole interactions.
Methanol
32.7
Moderate to High
Polar protic solvent capable of hydrogen bonding and solvating the ionic species.
Ethanol
24.5
Moderate
Less polar than methanol, leading to slightly reduced solvating power for the ionic salt.[3][4]
Isopropanol
19.9
Low to Moderate
Further decrease in polarity compared to ethanol, resulting in lower solubility.[3]
Acetone
20.7
Low
Polar aprotic solvent, less effective at solvating the protonated amino group compared to protic solvents.
Dichloromethane
9.1
Very Low
Low polarity, unable to effectively solvate the ionic compound.
Toluene
2.4
Insoluble
Non-polar aromatic solvent, poor interaction with the ionic solute.
Hexane
1.9
Insoluble
Non-polar aliphatic solvent, thermodynamically unfavorable to dissolve the ionic salt.
Visualizing Solubility Relationships
The following diagram illustrates the key factors influencing the solubility of (2R)-2-amino-3-bromopropanoic acid hydrobromide.
Caption: Key determinants of solubility for the target compound.
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[5]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Volumetric flasks and pipettes
Analytical balance
pH meter (for aqueous solutions)
Step-by-Step Methodology
Preparation:
Accurately weigh an excess amount of (2R)-2-amino-3-bromopropanoic acid hydrobromide into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
Add a precise volume of the chosen solvent to each vial.
For aqueous solutions, prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8) and use these as the solvent.[5]
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for amino acid derivatives.
Prepare a calibration curve using standard solutions of (2R)-2-amino-3-bromopropanoic acid hydrobromide of known concentrations.
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 2639391-10-7 | Role: Chiral Building Block & Suicide Substrate
Executive Summary
(2R)-2-amino-3-bromopropanoic acid hydrobromide (commonly 3-Bromo-D-alanine HBr ) is a specialized chiral intermediate critical in the development of peptidomimetics and novel antimicrobial agents. Unlike its L-isomer, the D-configuration allows this compound to target bacterial cell wall biosynthesis pathways specifically, acting as a mechanism-based inhibitor ("suicide substrate") for enzymes like alanine racemase and D-amino acid transaminase .
This guide synthesizes the physiochemical profile, safety protocols (SDS), and application methodologies for this compound, designed for researchers requiring high-purity integration into drug discovery workflows.
Part 1: Identification & Physiochemical Profile
Precision in Stereochemistry:
The biological activity of 3-bromoalanine is strictly stereospecific. The (2R) enantiomer corresponds to the D-isomer . Confusion with the L-isomer (2S) will result in complete loss of affinity for D-specific bacterial targets.
Soluble in Water, Methanol; Sparingly soluble in Ethanol
Chirality
D-Form (R-configuration)
Essential for peptidoglycan targeting
Part 2: Safety Architecture (SDS Analysis)
Hazard Classification (GHS):
While often categorized as a standard irritant in preliminary screenings, the biological activity of this compound as an alkylating agent and enzyme inhibitor warrants elevated handling precautions.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Storage & Stability[6]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) recommended. The HBr salt is hygroscopic and prone to hydrolysis if exposed to moisture, releasing HBr fumes and degrading the chiral center.
The primary utility of (2R)-2-amino-3-bromopropanoic acid in drug development is its ability to irreversibly inhibit pyridoxal 5'-phosphate (PLP)-dependent enzymes, specifically Alanine Racemase (Alr) .
Bacteria require D-alanine for peptidoglycan cell wall synthesis.[4] Alr converts L-alanine to D-alanine.[4] When Alr processes 3-Bromo-D-alanine, the enzyme attempts to racemize it but instead triggers a beta-elimination reaction. This generates a reactive aminoacrylate intermediate within the active site, which covalently binds to the PLP cofactor or the enzyme itself, permanently disabling it.
Mechanistic Pathway Diagram
Figure 2: Mechanism-based inactivation of Alanine Racemase by 3-Bromo-D-alanine.
Part 4: Experimental Protocols
Protocol A: Quality Control (Purity Verification)
Before using in biological assays, verify the integrity of the HBr salt, as free HBr can catalyze degradation.
Visual Inspection: Ensure powder is free-flowing and white. Yellowing indicates oxidation or free bromine release.
HPLC Method:
Column: Chiralpak ZWIX(+) or similar zwitterionic chiral stationary phase (to separate D/L and impurities).
Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) with 50mM Formic Acid + 25mM Diethylamine.
Detection: UV at 210 nm (low absorption, requires high concentration) or ELSD.
1H-NMR (D₂O): Look for the characteristic ABX system of the CH-CH₂Br moiety.
Check: Shift of the alpha-proton (~4.2-4.5 ppm) and beta-protons (~3.8-4.0 ppm).
Protocol B: Application in Peptide Synthesis (Solid Phase)
Incorporating 3-Bromo-D-alanine into peptides allows for "stapling" or late-stage functionalization via nucleophilic substitution of the bromide.
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
Coupling:
Note: Do NOT use standard base-heavy activation (like HBTU/DIEA) for prolonged periods, as the bromine is labile and can undergo elimination to dehydroalanine.
Reagents: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure.
Thermodynamic Stability of 3-Bromo-D-Alanine Hydrobromide Derivatives
Executive Summary 3-Bromo-D-alanine derivatives serve as critical chiral building blocks in the synthesis of non-canonical peptides, antibiotics, and enzyme inhibitors. However, their utility is frequently compromised by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-D-alanine derivatives serve as critical chiral building blocks in the synthesis of non-canonical peptides, antibiotics, and enzyme inhibitors. However, their utility is frequently compromised by inherent thermodynamic instability, specifically the propensity for
-elimination and racemization.
This guide provides a comprehensive technical analysis of the thermodynamic stability of 3-bromo-D-alanine hydrobromide derivatives. It details the mechanistic underpinnings of degradation, outlines self-validating experimental protocols for stability assessment, and recommends evidence-based handling strategies to maintain stereochemical and structural integrity.
The stability of 3-bromo-D-alanine hydrobromide is governed by the interplay between the electron-withdrawing nature of the bromine substituent and the stabilizing counter-ion effect of the hydrobromide salt.
Solid-State Thermodynamics
In the solid state, the hydrobromide salt form (
) significantly enhances stability compared to the free zwitterion. The lattice energy provided by the ionic interactions raises the activation energy () required for thermal degradation.
Crystallinity: High crystallinity correlates with improved shelf-life. Amorphous regions act as "hotspots" for moisture sorption, lowering the glass transition temperature (
) and facilitating molecular mobility that leads to degradation.
Thermal Decomposition: Primary decomposition usually occurs via dehydrohalogenation (loss of HBr) followed by polymerization of the resulting dehydroalanine species.
Solution-State Degradation Pathways
In solution, the thermodynamic stability is compromised by three competing pathways. The specific rate constants (
) for these reactions depend heavily on pH and temperature.
Pathway A: -Elimination (Dominant)
The most critical instability arises from the
-elimination of hydrogen bromide to form Dehydroalanine (Dha) . The bromine atom at the -position is a good leaving group, and the electron-withdrawing effect increases the acidity of the -proton.
Mechanism: E1cB (Elimination Unimolecular conjugate Base) or E2, depending on base concentration.
Trigger: Basic pH (> 7.0) rapidly accelerates this pathway.
Pathway B: Racemization
The acidity of the
-proton allows for the formation of a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the pure D-isomer into a racemic D/L mixture.
Thermodynamic Drive: Entropy favors the racemic mixture (
).
Pathway C: Nucleophilic Substitution
In the presence of nucleophiles (e.g., hydroxide, thiols), the bromine can be displaced via an
mechanism, yielding serine derivatives or thioethers.
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways for 3-bromo-D-alanine derivatives.
Caption: Kinetic competition between elimination (red), racemization (yellow), and substitution (green) pathways.
Experimental Protocols for Stability Assessment
To ensure data integrity, researchers must employ self-validating protocols. The following workflows allow for the determination of kinetic parameters (
, , ).
Forced Degradation Study (Stress Testing)
This protocol quantifies stability under accelerated conditions.
Reagents & Equipment:
HPLC system with UV (210 nm) or MS detector.
Column: C18 Reverse Phase (e.g., 3.0 x 100 mm, 2.7 µm).
Buffer A: 0.1% Formic Acid in Water; Buffer B: Acetonitrile.
Thermostatic water bath or heating block.
Step-by-Step Methodology:
Stock Preparation: Dissolve 3-bromo-D-alanine derivative (1 mg/mL) in 0.1 M HCl (Control/Acidic) and 10 mM Phosphate Buffer pH 7.4 (Physiological).
Thermal Stress: Aliquot samples into amber vials. Incubate at three temperatures (e.g., 40°C, 60°C, 80°C).
Sampling: At defined intervals (
hours), remove an aliquot.
Quenching: Immediately quench neutral/basic samples with an equal volume of 0.5 M HCl to stop elimination/racemization. Cool to 4°C.
Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak and appearance of Dehydroalanine (distinct UV absorbance at ~240 nm due to conjugated alkene).
Solid-State Characterization (DSC/TGA)
Quantify the lattice stability and hydrate stoichiometry.
TGA (Thermogravimetric Analysis): Heat 5-10 mg sample from 25°C to 300°C at 10°C/min under
.
Interpretation: Weight loss < 100°C indicates surface water. Stepwise loss > 150°C often marks HBr loss.
DSC (Differential Scanning Calorimetry): Heat in a crimped aluminum pan.
Critical Parameter: Look for the melting endotherm (
). A sharp peak indicates high purity. A broad peak suggests amorphous content or degradation.
Stability Testing Workflow Diagram
Caption: Workflow for forced degradation studies to determine kinetic stability parameters.
Quantitative Data Summary
The following table summarizes typical stability trends for 3-haloalanine derivatives based on general class behavior. Note: Exact values must be determined experimentally for specific derivatives.
To maximize the thermodynamic stability of 3-bromo-D-alanine hydrobromide derivatives during storage and synthesis, follow these authoritative guidelines:
Maintain Acidic Environment: Always store and process these derivatives as the Hydrobromide (HBr) or Hydrochloride (HCl) salt . The protonated amine (
) prevents the formation of the free amine, which can act as an intramolecular base to trigger elimination.
Temperature Control: Store solids at -20°C . Minimize time in solution at room temperature.
Solvent Selection: Avoid dipolar aprotic solvents (DMF, DMSO) for long-term storage, as they solvate cations well but leave anions (like the enolate oxygen) "naked" and reactive, accelerating racemization. Use protic solvents (Methanol, Water) with acidic buffers if solution storage is necessary.
Moisture Protection: The HBr salt can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) with desiccants to prevent crystal lattice disruption.
References
Friedman, M. (1999). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. Link (Discusses the mechanism of dehydroalanine formation via beta-elimination).
K Kovacs, et al. (2006). Racemization of amino acid derivatives. Journal of Peptide Science. Link (General mechanisms of amino acid racemization via enolization).
Smith, G.G., & Sivakua, T. (1983). Kinetics of the beta-elimination of beta-substituted amino acids. Journal of Organic Chemistry. Link (Foundational text on the kinetics of elimination in 3-haloalanines).
BenchChem Technical Support. (2025). Synthesis and Stability of 3-Azido-D-alanine: An In-depth Technical Guide.Link (Comparative stability data for beta-substituted D-alanine derivatives).
PubChem. 3-Bromo-L-alanine Compound Summary. National Library of Medicine. Link (Physicochemical property data).
Foundational
literature review on (2R)-2-amino-3-bromopropanoic acid synthesis pathways
Title: Technical Synthesis Guide: (2R)-2-amino-3-bromopropanoic acid (3-Bromo-D-alanine) Document Type: Technical Whitepaper / Synthesis Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and P...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Synthesis Guide: (2R)-2-amino-3-bromopropanoic acid (3-Bromo-D-alanine)
Document Type: Technical Whitepaper / Synthesis Protocol
Target Audience: Medicinal Chemists, Process Development Scientists, and Peptide Synthesis Specialists.
Executive Summary
(2R)-2-amino-3-bromopropanoic acid (commonly referred to as 3-bromo-D-alanine ) is a critical chiral building block in the synthesis of non-canonical peptides, antibiotics (e.g., cycloserine analogs), and peptidomimetics. Its value lies in the orthogonal reactivity of the
-bromide, which serves as a "chemical handle" for late-stage functionalization via nucleophilic substitution (e.g., with thiols, azides, or organometallics) while maintaining the precise stereochemistry required for biological activity.
This guide details the two primary validated pathways for its synthesis starting from the chiral pool precursor D-Serine . Unlike radical halogenation of alanine, which suffers from poor regioselectivity and racemization, the D-Serine pathways utilize the pre-existing stereocenter to ensure high enantiomeric excess (ee >98%).
Strategic Analysis of Synthesis Pathways
The synthesis of 3-bromo-D-alanine is an exercise in functional group interconversion (FGI) where the primary hydroxyl group of D-Serine is converted to a bromide.
Feature
Pathway A: Appel Reaction
Pathway B: Sulfonate Displacement
Mechanism
One-pot activation/displacement ()
Two-step activation () then displacement ()
Atom Economy
Low (produces stoichiometric )
Moderate (produces sulfonate salts)
Scalability
Moderate (Phosphine oxide removal can be difficult)
High (Reagents are cheap; purification is standard)
Stereocontrol
Excellent (Reaction at -carbon; -center untouched)
Excellent (Reaction at -carbon)
Primary Use
Research/Gram-scale
Process/Kilogram-scale
Pathway A: The Appel Reaction (Direct Conversion)
This method is preferred for rapid, gram-scale synthesis due to its mild conditions and "one-pot" operational simplicity. The reaction proceeds via an oxyphosphonium intermediate which is displaced by bromide.
Mechanism & Causality[2]
Activation: Triphenylphosphine (
) attacks Carbon Tetrabromide (), generating a bromophosphonium ion.
Oxyphosphonium Formation: The serine hydroxyl oxygen attacks the phosphorus, displacing bromide. This transforms the poor leaving group (-OH) into an excellent one (
).
Displacement: The free bromide ion attacks the
-carbon in an fashion, displacing triphenylphosphine oxide ().
Note: Since the reaction occurs at the achiral
-carbon, the stereochemistry at the -carbon is preserved.
Visualization: Appel Reaction Scheme
Caption: One-pot conversion of Serine hydroxyl to Bromide via oxyphosphonium activation.
For larger scales, avoiding the generation of stoichiometric phosphine oxide waste is crucial. This two-step route uses inexpensive reagents and allows for easier purification.
Mechanism & Causality[2]
Mesylation: The hydroxyl group is converted to a mesylate (-OMs), a stable but reactive leaving group.
Finkelstein-type Displacement: Lithium Bromide (LiBr) provides a high concentration of bromide ions in a polar aprotic solvent (Acetone or DMF), driving the displacement of the mesylate.
Visualization: Sulfonate Displacement Scheme
Caption: Two-step activation-displacement pathway suitable for large-scale synthesis.
Experimental Protocol
Step 1: Mesylation
Dissolve N-Boc-D-Serine Methyl Ester (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and cool to 0°C.
An In-depth Technical Guide to the Biological Activity and Toxicity Profile of Brominated Amino Acid Derivatives
Introduction: The Emergence of Brominated Amino Acids Nature, particularly the marine environment, is a master chemist, leveraging halogenation to create a vast arsenal of structurally diverse and biologically active sec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of Brominated Amino Acids
Nature, particularly the marine environment, is a master chemist, leveraging halogenation to create a vast arsenal of structurally diverse and biologically active secondary metabolites.[1] Among these, brominated amino acid derivatives have garnered significant attention from researchers in drug discovery and materials science.[2] Found in organisms like sponges, ascidians, and cone snails, these compounds often feature brominated tryptophan and tyrosine residues and exhibit a wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and neuroactive properties.[1][3] The incorporation of a bromine atom, a large and lipophilic halogen, profoundly alters the physicochemical properties of the parent amino acid, enhancing its hydrophobicity and, in many cases, its ability to interact with biological membranes and protein targets.[4]
This guide provides a comprehensive technical overview of the synthesis, biological activities, and toxicological considerations of brominated amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the methodologies required to explore this promising class of molecules.
Section 1: Synthesis and Characterization of Brominated Amino Acid Derivatives
The journey to understanding the biological potential of brominated amino acids begins with their synthesis. While they can be isolated from natural sources, laboratory synthesis provides the quantities and structural analogs necessary for thorough investigation.
Synthetic Methodologies
A primary and classical approach for synthesizing α-amino acids involves the bromination of a carboxylic acid at the alpha position, followed by amination. The Hell-Volhard-Zelinskii reaction is a cornerstone of this strategy.[5]
Causality of Experimental Choice: This method is robust and proceeds via an acyl bromide intermediate, which readily tautomerizes to an enol. The enol form reacts with Br₂, leading to selective α-bromination. Subsequent treatment with ammonia results in an SN2 substitution of the bromine atom, yielding the desired α-amino acid.[5] The choice of phosphorus tribromide (PBr₃) as a catalyst is critical as it converts the carboxylic acid to the more reactive acyl bromide in situ.
Caption: General workflow for α-amino acid synthesis.
For aromatic amino acids like tryptophan and tyrosine, electrophilic aromatic substitution is the preferred method for introducing bromine onto the aromatic ring. Reagents such as N-Bromosuccinimide (NBS) or liquid bromine in an appropriate solvent are commonly used. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring.
Characterization Techniques
Unequivocal structural confirmation is paramount. The standard analytical workflow involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework and confirm the position of the bromine atom through its influence on the chemical shifts of adjacent nuclei.
Mass Spectrometry (MS): Provides the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 peak pattern, which is a definitive indicator of a monobrominated compound.
High-Performance Liquid Chromatography (HPLC): Used to purify the final compound and assess its purity.
Section 2: Potent Biological Activities
The introduction of bromine can dramatically enhance or confer new biological activities upon an amino acid scaffold.
Antimicrobial and Antifungal Activity
A significant body of research highlights the antimicrobial properties of brominated amino acid derivatives, particularly peptides incorporating them.[4] Halogenation increases the hydrophobicity of key residues, which is linked to the activity of many antimicrobial peptides (AMPs).[6]
Mechanism of Action: The enhanced lipophilicity facilitates the peptide's interaction with and disruption of the anionic bacterial membrane, a common mechanism for AMPs.[3] This membrane perturbation leads to leakage of cellular contents and ultimately cell death. Some brominated congeners have shown improved activity against multi-drug resistant strains like MRSA and vancomycin-resistant Enterococcus faecalis.[4]
Marine-derived spirocyclic bromotyrosines are considered promising scaffolds for the development of new anticancer drugs.[7] Numerous studies have demonstrated their potent cytotoxic effects against various cancer cell lines, including human melanoma (A-375).[7][8][9]
Structure-Activity Relationship (SAR): SAR studies reveal that the degree and position of bromination are critical for activity. For instance, some studies have shown that two bromine atoms on the tyrosine ring are essential for cytotoxicity, as non-halogenated or mono-halogenated analogs were found to be inactive.[8] The tyramine portion of some natural products, however, was found to be non-essential, allowing for the design of simplified, yet still active, derivatives.[8]
Neuroactivity and Other Bioactivities
Beyond antimicrobial and anticancer effects, brominated amino acid derivatives have shown other intriguing activities. Certain bromo-tryptophan-containing conopeptides from cone snails are being investigated as anticonvulsant or neuroprotective agents.[10] In vivo studies with zebrafish larvae have shown that some bromotyrosine-derived alkaloids can induce significant hyperactivity, indicating interactions with the central nervous system.[6]
Section 3: The Critical Toxicological Profile
While biologically active, the therapeutic potential of any compound is contingent upon its safety profile. A thorough toxicological assessment is therefore essential.
In Vitro Cytotoxicity and Selectivity
A primary concern for potent cytotoxic compounds is their selectivity for cancer cells over healthy cells. Many bromotyrosine derivatives, while active against cancer lines like A-375, also show significant toxicity to normal human skin fibroblasts (Hs27), resulting in a low selectivity index (SI).[7][8][9]
Causality of Experimental Choice: The use of a paired cancer/normal cell line assay is a self-validating system. It provides an immediate, direct comparison of a compound's effect on target vs. non-target cells. The Selectivity Index (SI = CC₅₀ in normal cells / CC₅₀ in cancer cells) is a critical parameter; a higher SI value indicates a more favorable therapeutic window.
Table 2: Comparative cytotoxicity of bromotyrosine derivatives.
Hemolytic Activity
As many of these compounds are thought to act on cell membranes, assessing their lytic activity against red blood cells (hemolysis) is a crucial early-stage toxicity screen. Most tested bromotyrosine alkaloids have demonstrated minimal hemolytic activity.[11] However, exceptions exist; for example, suberaphenol A was found to be potently hemolytic, suggesting that specific structural features, such as an amide functional group, can play a major role in this toxicity pathway.[11]
In Vivo Toxicity Assessment
Comprehensive in vivo toxicological data for purified brominated amino acid derivatives in mammalian models is currently limited. Much of the existing in vivo work focuses on the therapeutic effects of marine alkaloids in models like mice and zebrafish.[5][12] While these studies provide valuable initial insights, they are not formal toxicology studies.
The available data from zebrafish models, which showed hyperactivity upon exposure to certain brominated alkaloids, points towards potential neurotoxicity that must be further investigated.[6] Risk assessments on related compounds like 2,4,6-tribromophenol have suggested that in vivo genotoxicity is unlikely, but these findings cannot be directly extrapolated to all brominated amino acid derivatives.[13][14]
Future Directions: The field requires systematic in vivo studies in rodent models to determine key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL), identify target organs of toxicity, and assess developmental and reproductive toxicity.
Section 4: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the synthesis and evaluation of brominated amino acid derivatives.
Protocol: Synthesis of a Brominated Amino Acid Derivative
This protocol outlines a general procedure for the bromination of a tryptophan derivative using NBS.
Dissolution: Dissolve the starting tryptophan derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask protected from light.
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This helps to control the reaction rate and minimize side-product formation.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure brominated derivative.
This protocol uses the broth microdilution method to determine the antimicrobial activity.
Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB).
Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).
Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Rationale: Visual inspection is a rapid and reliable endpoint for assessing bacterial growth inhibition in a high-throughput format.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol measures cell viability based on mitochondrial metabolic activity.
Cell Seeding: Seed cells (e.g., A-375 or Hs27) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of the test compound in the cell culture medium and replace the old medium in the wells with the medium containing the compound. Incubate for 48-72 hours.
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
Calculation: Calculate cell viability as a percentage relative to untreated control cells and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.
Caption: A validated workflow for drug discovery.
Section 5: Future Perspectives and Applications
Brominated amino acid derivatives represent a fertile ground for drug discovery. The ability to tune their biological activity through synthetic modification offers a powerful tool for developing novel therapeutics.[4] Marine-inspired compounds, in particular, continue to provide unique chemical scaffolds with potent activities.[5][15]
However, the path to clinical application requires overcoming significant hurdles, primarily concerning toxicity and selectivity. Future research must focus on:
Rational Design: Employing computational modeling and detailed SAR studies to design derivatives with improved selectivity indices, minimizing off-target effects.
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological and toxic effects.
Comprehensive Toxicological Profiling: Conducting systematic in vivo studies to establish a clear safety profile for lead candidates.
By integrating synthetic chemistry, molecular biology, and toxicology, the scientific community can unlock the full therapeutic potential of these remarkable halogenated molecules, potentially leading to new generations of antibiotics, anticancer agents, and neuroactive drugs.
References
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). Marine Drugs, 19(7), 400. Available at: [Link]
Update of the risk assessment of brominated phenols and their derivatives in food. (2024). EFSA Journal, 22(5), e9034. Available at: [Link]
Synthesis of Amino Acids. (2024). Chemistry LibreTexts. Available at: [Link]
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(24), 7523. Available at: [Link]
Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). Marine Drugs, 20(9), 558. Available at: [Link]
Update of the risk assessment of brominated phenols and their derivatives in food. (2024). EFSA Journal. Available at: [Link]
Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. (2019). Frontiers in Bioengineering and Biotechnology, 7, 227. Available at: [Link]
Peptides with brominated tryptophan analogs could protect marine animals. (2019). EurekAlert!. Available at: [Link]
Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives. (2018). Marine Drugs, 16(12), 486. Available at: [Link]
Disinfection of bromide-containing tryptophan water by UV/chlorine: brominated halonitromethane formation, impact factors, and pathways. (2023). Environmental Science: Water Research & Technology. Available at: [Link]
Cytotoxicity and haemolysis assay results for isolated bromotyrosine alkaloids 1−3, 5−12. (2022). ResearchGate. Available at: [Link]
Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (2022). Marine Drugs, 20(1), 58. Available at: [Link]
Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. (2023). Toxics, 11(9), 732. Available at: [Link]
Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. (2020). Natural Product Reports. Available at: [Link]
The therapeutic potential and application of marine alkaloids in treating breast cancer. (2024). Frontiers in Pharmacology. Available at: [Link]
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). University of Helsinki. Available at: [Link]
SAFETY AND RISK ASSESSMENT OF PEPTIDES IN COSMETIC PRODUCTS. (2024). ToxMinds. Available at: [Link]
STUDIES ON THE MECHANISM OF THE TOXIC ACTION OF ORGANIC HALOGEN COMPOUNDS. (1950). The Journal of Biochemistry. Available at: [Link]
Bioinspired Bromination Enables Extensible, Strain‐Stiffening Resilin Peptide Scaffolds with Tunable Degradation. (2024). Advanced Functional Materials. Available at: [Link]
Bromination of C‐terminally substituted tryptophan derivatives (PrnF: flavin reductase - PTDH: phosphite dehydrogenase). (2021). ResearchGate. Available at: [Link]
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2019). Catalysts, 9(11), 932. Available at: [Link]
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). MDPI. Available at: [Link]
Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). ResearchGate. Available at: [Link]
Bromo-tryptophan conopeptides. (1999). Google Patents.
Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. (2019). Frontiers. Available at: [Link]
A Technical Guide to the Physicochemical Properties of (2R)-2-amino-3-bromopropanoic Acid: pKa and Isoelectric Point Analysis
Abstract This technical guide provides an in-depth analysis of the critical acid-base properties—the acid dissociation constants (pKa) and the isoelectric point (pI)—of (2R)-2-amino-3-bromopropanoic acid. As a halogenate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the critical acid-base properties—the acid dissociation constants (pKa) and the isoelectric point (pI)—of (2R)-2-amino-3-bromopropanoic acid. As a halogenated amino acid analog, this compound presents unique electronic characteristics that influence its behavior in solution, which is of paramount importance for its application in drug development, peptide synthesis, and biochemical research. This document outlines the theoretical basis for predicting these values, details a rigorous experimental protocol for their determination via potentiometric titration, and discusses the implications of these parameters for practical applications.
Introduction: The Significance of (2R)-2-amino-3-bromopropanoic Acid
(2R)-2-amino-3-bromopropanoic acid, a stereoisomer of β-bromoalanine, is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromo-alkyl group and the characteristic amino acid backbone, allows for its use as an intermediate in the synthesis of complex peptides, enzyme inhibitors, and other pharmacologically active molecules.
The ionization state of the α-carboxyl and α-amino groups, governed by their respective pKa values, dictates the molecule's net charge at a given pH. This, in turn, influences its solubility, membrane permeability, reactivity, and interaction with biological targets. The isoelectric point (pI), the pH at which the molecule carries no net electrical charge, is crucial for developing purification strategies such as isoelectric focusing and ion-exchange chromatography. A thorough understanding of these physicochemical parameters is therefore not merely academic but a prerequisite for its effective application.
Theoretical Framework: Predicting pKa and pI
The acid-base properties of (2R)-2-amino-3-bromopropanoic acid are primarily defined by the ionization of its α-carboxyl group (pKa₁) and α-amino group (pKa₂).
The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of an ionizable group is described by the Henderson-Hasselbalch equation.[1][2]
For the α-carboxyl group (R-COOH):
pH = pKa₁ + log([R-COO⁻]/[R-COOH])
For the α-amino group (R-NH₃⁺):
pH = pKa₂ + log([R-NH₂]/[R-NH₃⁺])
When the concentrations of the acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the ionizable group.[2][3][4] This principle is the foundation of experimental pKa determination by titration.
The Inductive Effect of the Bromo Substituent
The presence of a bromine atom on the β-carbon (C3) significantly influences the pKa values of the nearby carboxyl and amino groups through an electron-withdrawing inductive effect.[5][6][7] Bromine is more electronegative than hydrogen and carbon, causing it to pull electron density away from the rest of the molecule.[5][6]
Effect on pKa₁ (α-carboxyl group): The inductive withdrawal of electrons by the bromine atom stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation. This stabilization facilitates the release of the proton, making the carboxylic acid more acidic. Consequently, the pKa₁ of (2R)-2-amino-3-bromopropanoic acid is predicted to be lower than that of a non-halogenated analog like Alanine (pKa₁ ≈ 2.34).[8][9][10] For reference, the pKa of 3-bromopropanoic acid itself is approximately 4.00, demonstrating the acid-strengthening effect of the β-bromo substituent compared to propanoic acid (pKa ≈ 4.87).[11][12][13]
Effect on pKa₂ (α-amino group): Similarly, the electron-withdrawing effect of bromine reduces the electron density around the α-amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton, rendering the protonated α-ammonium group (R-NH₃⁺) a stronger acid (i.e., more willing to donate its proton). Therefore, the pKa₂ is also predicted to be lower than that of Alanine (pKa₂ ≈ 9.69).[8][9][10]
Isoelectric Point (pI) Calculation
The isoelectric point (pI) is the pH at which the molecule exists predominantly in its zwitterionic form, with a net electrical charge of zero.[14][15] For an amino acid with two ionizable groups (the α-carboxyl and α-amino groups), the pI is calculated by averaging the two pKa values.[15][16]
pI = (pKa₁ + pKa₂)/2
Based on the predicted lowering of both pKa values, the pI of (2R)-2-amino-3-bromopropanoic acid is expected to be lower than that of Alanine (pI ≈ 6.0).[15]
Estimated Physicochemical Properties
Based on the theoretical principles discussed, we can estimate the pKa and pI values for (2R)-2-amino-3-bromopropanoic acid by taking Alanine as a reference point and adjusting for the inductive effect of the bromine atom.
Calculated as the average of the predicted pKa₁ and pKa₂.
Experimental Determination via Potentiometric Titration
To obtain precise and accurate pKa values, a potentiometric titration is the method of choice.[12][17] This protocol provides a self-validating system for determining the pKa and pI of (2R)-2-amino-3-bromopropanoic acid.
Experimental Workflow Diagram
Caption: Protonation states of the molecule vs. pH.
At very low pH (pH < pKa₁): Both the carboxyl and amino groups are protonated, resulting in a net positive charge of +1.
Between the pKa values (pKa₁ < pH < pKa₂): The carboxyl group is deprotonated (COO⁻), while the amino group remains protonated (NH₃⁺). This is the zwitterionic form, which has a net charge of 0. The concentration of the zwitterion is maximal at the pI.
At high pH (pH > pKa₂): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge of -1.
Conclusion and Applications
This guide has established the theoretical basis for the pKa and pI of (2R)-2-amino-3-bromopropanoic acid, highlighting the critical role of the inductive effect from the bromo-substituent. The predicted values of pKa₁ ≈ 1.9-2.2, pKa₂ ≈ 8.8-9.2, and pI ≈ 5.3-5.7 provide a robust hypothesis for experimental verification. The detailed potentiometric titration protocol offers a reliable method for obtaining precise, accurate data.
Knowledge of these fundamental physicochemical properties is essential for:
Drug Formulation: Predicting the solubility and stability of drug candidates at physiological pH.
Purification: Designing effective separation protocols using ion-exchange chromatography and electrophoresis.
Synthetic Chemistry: Controlling reaction conditions by manipulating the charge state of the molecule to influence its nucleophilicity and reactivity.
Biochemical Assays: Understanding how the molecule will interact with enzymes and receptors in a pH-dependent manner.
The rigorous characterization of molecules like (2R)-2-amino-3-bromopropanoic acid is a foundational step in the pipeline of drug discovery and development, enabling researchers to make informed decisions and accelerate progress.
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
Buck, R. P., Rondinini, S., Covington, A. K., Baucke, F. G., Brett, C. M., Camoes, M. F., ... & Mussini, P. R. (2002). Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002). Pure and Applied Chemistry, 74(11), 2169-2200. Retrieved from [Link]
Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
Spałek, A., & Wszołek, B. (2020). New IUPAC recommendations on the measurement of pH - Background and essentials. Measurement, 165, 108122.
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]
Chem LibreTexts. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
ScienceGeek.net. (n.d.). Amino Acid pKa and pI Values. Retrieved from [Link]
ResearchGate. (2002). (PDF) Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002). Retrieved from [Link]
University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]
IUPAC. (1989). RECOMMENDATIONS FOR THE DETERMINATION OF pH IN LOW IONIC STRENGTH FRESH WATERS. Pure and Applied Chemistry, 61(10), 1829-1835.
NPL Publications. (2018, February 2). Measurement of pH. Definition, standards and procedures (IUPAC Recommendations 2002). Retrieved from [Link]
ChemBK. (2024, April 9). 3-Bromopropanoic acid. Retrieved from [Link]
Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
Lumen Learning. (n.d.). 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook. Retrieved from [Link]
OpenOChem Learn. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 7.4 Structural Effects on Acidity and Basicity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The inductive effect does not explain electron density in haloacetates: are our textbooks wrong?. Retrieved from [Link]
Chemistry Stack Exchange. (2017, January 31). Why does 3-bromopropanoic acid have least pKb value when compared to 3-chloropropanoic acid, 3-fluropropanoic acid and fluoroacetic acid?. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
Online Biology Notes. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Retrieved from [Link]
protocol for peptide synthesis using (2R)-2-amino-3-bromopropanoic acid hydrobromide
Topic: Protocol for Peptide Synthesis using (2R)-2-Amino-3-Bromopropanoic Acid Hydrobromide Content Type: Detailed Application Note and Protocol Executive Summary (2R)-2-amino-3-bromopropanoic acid (also known as L-3-bro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for Peptide Synthesis using (2R)-2-Amino-3-Bromopropanoic Acid Hydrobromide
Content Type: Detailed Application Note and Protocol
Executive Summary
(2R)-2-amino-3-bromopropanoic acid (also known as L-3-bromoalanine) is a critical electrophilic building block in peptidomimetic design. Unlike standard amino acids, its
-carbon bears a bromine atom, rendering it highly susceptible to nucleophilic substitution (S2) and base-promoted elimination (E2).
This reagent is primarily employed for:
Site-Selective Cysteine Alkylation: Formation of thioether bridges (lanthionines) for stapled peptides.
Dehydroalanine (Dha) Generation: Controlled elimination to create reactive Michael acceptors.
Late-Stage Functionalization: Introduction of sensitive modifications post-synthesis.
Critical Technical Note on Stereochemistry:
The (2R) configuration of 3-bromoalanine corresponds to the L-stereochemical series found in natural proteins. Due to the high atomic priority of Bromine (Atomic Number 35) over Oxygen (Atomic Number 8), the Cahn-Ingold-Prelog (CIP) priority shifts, assigning the (R) descriptor to the L-isomer (analogous to L-Cysteine).
Part 1: Chemical Handling & Pre-Synthesis Preparation
Stability Profile & Storage
The hydrobromide salt (H-L-Ala(3-Br)-OH·HBr) is relatively stable as a solid but degrades rapidly in basic solutions.
Storage: Desiccated at -20°C under Argon. Hygroscopic.
Solubility: Soluble in water, DMF, and DMSO.
Reactivity Hazard: In the presence of bases (pH > 8.0), the compound undergoes
-elimination to form dehydroalanine (Dha), which polymerizes or hydrolyzes to pyruvate.
Protocol: Fmoc-Protection of H-L-Ala(3-Br)-OH·HBr
Direct use of the free amino acid in SPPS is impossible. It must be N-protected. Standard Schotten-Baumann conditions (NaOH/Water) are too harsh and will cause elimination. The following Modified Mild Schotten-Baumann Protocol minimizes Dha formation.
Use this when 3-bromoalanine is the final residue or followed only by non-basic modifications.
Resin Preparation: Swell Fmoc-Rink Amide or Wang resin in DMF. Remove previous Fmoc group (20% Piperidine/DMF).[1][2][3][4]
Coupling Cocktail:
Fmoc-L-Ala(3-Br)-OH (3.0 eq)
DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)
Oxyma Pure (3.0 eq)
Avoid bases like DIPEA if possible to prevent pre-activation elimination.
Execution: Add cocktail to resin. Shake for 60 minutes at RT.
Wash: DMF (3x), DCM (3x).
Final Fmoc Removal: If leaving the N-terminus free, proceed with standard deprotection. Note: The free amine of 3-bromoalanine is unstable and can cyclize to an aziridine. Proceed to cleavage immediately.
This is the most common application: reacting the bromide with a cysteine thiol on the same chain to form a thioether bridge (Lanthionine).
Mechanism: S
2 displacement of Bromide by Cysteine Thiolate.
Sequence Assembly: Synthesize the peptide sequence containing a Cysteine residue (protected as Cys(Trt)) and the N-terminal Bromoalanine.
Selective Deprotection: Remove the Trt group from Cysteine (1% TFA/DCM washes) if using a specialized protecting group strategy, or perform this step globally.
Standard Approach: Synthesize linear peptide: Fmoc-Cys(Trt)-[Linker]-Ala(3-Br)-[Resin].
Cyclization Step:
Solvent: DMF/Buffer pH 8.5.
Reagent: 1% DBU or dilute Piperidine.
Note: While base promotes elimination, in the presence of a proximal thiol (Cys), the S
2 cyclization is often faster than elimination.
Optimized Conditions: 0.5 eq DBU in DMF for 1 hour.
Result: Formation of a cyclic Lanthionine bridge.
Part 3: Cleavage and Isolation
Cleavage Cocktail (Fmoc/TFA)
For peptides containing the intact bromoalanine (from Protocol A):
Application Note: Nucleophilic Substitution of (2R)-2-amino-3-bromopropanoic Acid
This guide details the nucleophilic substitution chemistry of (2R)-2-amino-3-bromopropanoic acid (commonly known as L-3-bromoalanine ). It focuses on the mechanistic dichotomy controlled by pH—specifically the Aziridine...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the nucleophilic substitution chemistry of (2R)-2-amino-3-bromopropanoic acid (commonly known as L-3-bromoalanine ). It focuses on the mechanistic dichotomy controlled by pH—specifically the Aziridine Switch —and provides validated protocols for synthesizing S-substituted cysteine derivatives and modifying peptides.
Executive Summary & Chemical Context
(2R)-2-amino-3-bromopropanoic acid (L-3-bromoalanine) is a potent chiral electrophile used to synthesize non-canonical amino acids (e.g., S-alkyl cysteines) and modify proteins. Unlike standard alkyl halides, its reactivity is governed by the neighboring group participation (NGP) of the
-amino group.
Compound Identity: L-3-Bromoalanine
Stereochemistry: (2R) configuration (corresponds to the natural L-amino acid backbone).
Key Reactivity: The molecule exists in a "metastable" state where the pathway—Direct Substitution (
) vs. Aziridine Formation vs. Elimination (E2) —is strictly controlled by pH and protonation states.
The "Aziridine Switch" Mechanism
The critical insight for successful substitution is that the reaction rarely proceeds via direct intermolecular displacement of the bromide. Instead, under basic conditions, the amine displaces the bromide intramolecularly to form a transient aziridine-2-carboxylate .
Acidic pH (< 4): Amine is protonated (
). Nucleophilicity is quenched. Direct substitution at C3 is slow and difficult.
Basic pH (> 8): Amine is free (
). Rapid intramolecular cyclization forms the aziridine. The incoming nucleophile then opens the ring at the less hindered C3 position.
Figure 1: The mechanistic bifurcation of L-3-bromoalanine. The Aziridine pathway (highlighted) is the standard route for high-yield synthesis.
Experimental Protocols
Protocol A: Synthesis of S-Substituted L-Cysteines (Thiol Alkylation)
Objective: Synthesize S-benzyl-L-cysteine (or similar analogs) from L-3-bromoalanine via the aziridine intermediate.
Mechanism: Base-promoted aziridine formation followed by regioselective ring opening.
Atmosphere: Argon or Nitrogen (Critical to prevent disulfide dimerization).
Procedure
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of L-3-bromoalanine in degassed water (5 mL) in a round-bottom flask under inert atmosphere. The solution will be acidic.[1]
Aziridine Generation (In Situ): Cool to 0°C. Dropwise add 2M NaOH until pH reaches 8.5–9.0. Note: Do not exceed pH 10 to avoid elimination to dehydroalanine. Stir for 10 minutes.
Nucleophile Addition: Add 1.2 eq of Benzyl mercaptan (dissolved in a minimal amount of ethanol if needed) dropwise.
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS. The starting bromide disappears rapidly; the aziridine intermediate is transient.
Quenching & Isolation:
Adjust pH to ~5.0 with dilute acetic acid to precipitate the zwitterionic amino acid product.
Cool to 4°C for 2 hours.
Filter the white precipitate, wash with cold water and diethyl ether (to remove excess thiol).
Purification: Recrystallize from water/ethanol if necessary.
Expected Yield: 70–85%.
Stereochemical Outcome: Retention of configuration at C2 (Product is L-isomer).
Objective: Introduce a functional handle into a peptide sequence by converting a specific residue into a modified cysteine.
Context: This protocol uses L-3-bromoalanine as an electrophilic "warhead" to react with free thiols on a target protein or peptide.
Materials
Peptide: Containing a single solvent-exposed Cysteine residue.
Reagent: L-3-bromoalanine (as a soluble derivative or free acid).
Buffer: 50 mM Phosphate Buffer (pH 8.0).
Procedure
Buffer Prep: Prepare 50 mM Phosphate buffer, pH 8.0, containing 1 mM TCEP (to keep cysteines reduced).
Note: High equivalents are needed because the reagent may slowly hydrolyze or cyclize/hydrolyze in water.
Reaction: Incubate at 37°C for 2–6 hours.
Mechanism Check: The reagent cyclizes to the aziridine in situ. The cysteine thiol of the peptide attacks the aziridine, forming a 3-amino-alanine (thioether bridged) adduct.
Warning: This specific reaction is slower than using pre-formed aziridines. For faster kinetics, synthesize aziridine-2-carboxylic acid first (see Protocol C) and add that to the peptide.
Protocol C: Isolation of Aziridine-2-Carboxylic Acid (Lithium Salt)
Objective: Isolate the reactive intermediate for use as a building block.
Procedure
Dissolve L-3-bromoalanine in absolute ethanol at 0°C.
Add 2.0 eq of Lithium Hydroxide (LiOH) in ethanol dropwise.
Stir at 0°C for 30 minutes. The solution will become turbid as LiBr precipitates.
Filter off LiBr.
Concentrate the filtrate in vacuo at low temperature (< 30°C).
Result: Lithium aziridine-2-carboxylate is obtained as a hygroscopic solid. Store at -20°C. Use immediately for coupling reactions.
Synthesis of Cysteine Mimetics and Unnatural Amino Acids Starting from (2R)-2-Amino-3-bromopropanoic Acid
Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Mechanistic Causality The development of peptide therapeutics and antibody-dru...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Rationale & Mechanistic Causality
The development of peptide therapeutics and antibody-drug conjugates (ADCs) relies heavily on the incorporation of unnatural amino acids and cysteine mimetics. These modifications enhance proteolytic stability, enable bioorthogonal conjugation, and allow for the precise tuning of target affinity [1].
(2R)-2-Amino-3-bromopropanoic acid (commonly referred to as L-3-bromoalanine) serves as a premier electrophilic hub for synthesizing these mimetics.
The Stereochemical Nomenclature Trap
A critical point of expertise lies in understanding the stereochemistry of this precursor. Natural L-serine possesses the (2S) configuration. When the C3 hydroxyl group is converted to a bromide, the Cahn-Ingold-Prelog (CIP) priorities change. Because bromine (atomic number 35) outranks the oxygen atoms of the carboxylate group, the priority of the side chain (-CH₂Br) becomes higher than that of the carboxylate (-COOH). Consequently, without any bonds to the chiral α-carbon being broken, the absolute configuration designation flips from S to R. Thus, L-3-bromoalanine is (2R)-2-amino-3-bromopropanoic acid .
Mechanistic Control:
vs.
Pathways
The β-bromo group is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack by thiols (to form thioethers/lanthionines) or selenols (to form selenocysteines)[2]. However, the acidity of the α-proton introduces a competing
elimination pathway, yielding dehydroalanine (Dha). If Dha forms, subsequent thiol addition occurs via a Michael addition, resulting in a racemic mixture (epimerization at the α-carbon) [3].
To preserve the enantiopurity of the (2R) precursor, the reaction must be strictly biased toward the direct
pathway. This is achieved through careful base selection: Cesium carbonate () is preferred because the large, highly polarizable cesium cation enhances the nucleophilicity of the thiolate (the "naked anion" effect) while acting as a sufficiently mild base to prevent α-proton abstraction.
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways when reacting 3-bromoalanine with a generic thiol.
Mechanistic pathways for the conversion of 3-bromoalanine to cysteine mimetics.
Experimental Protocols
Protocol A: Synthesis of N-Boc-(2R)-2-amino-3-bromopropanoic acid methyl ester
This protocol utilizes the Appel reaction to convert protected L-serine to the highly reactive bromo-derivative.
Reagents & Materials:
N-Boc-L-Serine methyl ester (1.0 equiv)
Triphenylphosphine (
) (1.5 equiv)
Carbon tetrabromide (
) (1.5 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Initialization: Dissolve N-Boc-L-Serine methyl ester in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
Activation: Add
in a single portion. Stir for 5 minutes to ensure complete dissolution.
Bromination: Add
portion-wise over 15 minutes to control the exothermic formation of the phosphonium intermediate. The solution will turn pale yellow.
Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2–3 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (
) should completely convert to the less polar product ().
Workup (Critical Step): Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Pour the concentrated residue into vigorously stirring cold hexanes/diethyl ether (4:1 v/v).
Causality: This specific solvent mixture forces the bulk precipitation of triphenylphosphine oxide (TPPO), a notoriously difficult byproduct to remove.
Purification: Filter the TPPO precipitate through a Celite pad. Concentrate the filtrate and purify via silica gel flash chromatography to yield the pure (2R)-bromoalanine derivative as a white solid.
Protocol B: Synthesis of S-Alkyl Cysteine Mimetics via Stereoselective
This protocol details the coupling of the bromoalanine hub with a thiol to generate a cysteine mimetic (e.g., an S-farnesyl or S-aryl cysteine) while preserving the (2R) stereocenter.
in anhydrous DMF (0.1 M) under argon and cool to 0 °C.
Thiolate Generation: Add the target thiol dropwise. Stir for 15 minutes at 0 °C to generate the active thiolate anion.
Substitution: Dissolve the bromoalanine derivative in a minimal volume of DMF and add it dropwise to the thiolate solution over 10 minutes.
Incubation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to RT over 2 hours.
Causality: Keeping the temperature low during the initial mixing suppresses the activation energy required for the
elimination pathway, ensuring the trajectory dominates.
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with 5% aqueous
(three times) to thoroughly remove residual DMF. Dry over , concentrate, and purify via chromatography.
Quantitative Data & Optimization
The table below summarizes the critical optimization of base and solvent conditions required to suppress epimerization during the synthesis of thioether cysteine mimetics.
Base
Solvent
Temperature
Dominant Pathway
Isolated Yield (%)
Enantiomeric Excess (ee %)
DCM
RT
/ Michael
45%
< 10% (Highly Racemized)
DMF
RT
Mixed ( + )
60%
~ 50%
DMF
0 °C to RT
Direct
88%
> 99% (Stereoretention)
THF
RT
Direct
75%
> 95%
Data Interpretation: The use of strong or highly coordinating bases like Triethylamine (
) leads to rapid α-deprotonation, driving the reaction through the dehydroalanine intermediate and resulting in near-total loss of stereochemical integrity. The optimized /DMF system at low temperatures provides the ideal balance of nucleophilic enhancement and basicity control [1, 3].
References
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development.[Link]
Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences (PNAS).[Link]
Application
using (2R)-2-amino-3-bromopropanoic acid in solid-phase peptide synthesis (SPPS)
Application Note: High-Fidelity Incorporation of (2R)-2-amino-3-bromopropanoic Acid in Solid-Phase Peptide Synthesis (SPPS) -bromo amino acids to prevent elimination and facilitate thioether stapling. Executive Summary (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Incorporation of (2R)-2-amino-3-bromopropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
-bromo amino acids to prevent elimination and facilitate thioether stapling.
Executive Summary
(2R)-2-amino-3-bromopropanoic acid (often referred to as
-bromo-L-alanine or L-3-bromoalanine based on CIP priority rules where ) is a critical electrophilic building block used primarily for the synthesis of lanthionine bridges (thioether staples) and cysteine alkylation.
While invaluable for creating conformationally constrained peptides (peptide stapling), this molecule presents a specific chemical hazard in Fmoc-SPPS: Base-mediated
-elimination . The standard repetitive base treatments (e.g., 20% piperidine) used to remove Fmoc groups can inadvertently convert the bromo-alanine moiety into dehydroalanine (Dha) , destroying the electrophilic center required for cyclization.
This guide details an optimized protocol using "Soft Base" Deprotection and Immediate On-Resin Cyclization to preserve the integrity of the halogenated motif.
Chemical Context & Stereochemistry
Before synthesis, verify the stereochemistry of your starting material. Due to the high atomic weight of Bromine (
), the Cahn-Ingold-Prelog (CIP) priorities differ from standard amino acids.
Group
Priority
Reason
1
Nitrogen ()
2
Carbon bonded to Br ()
3
Carbon bonded to O ()
4
Hydrogen
Result: The (2R) configuration corresponds to L-amino acid stereochemistry (similar to L-Cysteine).
Application: Used to mimic natural L-Lanthionine linkages found in lantibiotics (e.g., Nisin).
The "Elimination Trap": Mechanism of Failure
In standard SPPS, the Fmoc group is removed via an E1cB mechanism using piperidine.[1] However, the
-proton of 3-bromoalanine is also acidic. Prolonged exposure to secondary amines promotes the elimination of HBr, yielding a planar dehydroalanine residue.
Implication: If you incorporate Fmoc-3-bromoalanine and subsequently expose it to 20% piperidine for standard deprotection times (2
10 min), you will lose >40% of the bromine functionality before the next coupling.
Diagram 1: Competition Pathway (Elimination vs. Substitution)
Caption: The "Elimination Trap" showing how basic conditions favor the formation of Dehydroalanine (Dha) over the desired functionality if not controlled.
Optimized Experimental Protocol
This protocol assumes the synthesis of a cyclic peptide where a Cysteine residue (acting as nucleophile) reacts with the 3-bromoalanine (electrophile).
Phase A: Resin Loading & Elongation
Resin: Rink Amide or Wang (Low loading: 0.2 – 0.4 mmol/g recommended to prevent inter-chain aggregation).
Standard Couplings: Use DIC/Oxyma Pure or HATU/DIPEA.
Cysteine Protection: Use Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Trt)-OH .
Note: If using Trt (Trityl), it is removed with TFA. If you plan to cyclize on-resin before cleavage, use Mmt (Methoxytrityl) which can be removed with dilute acid (1% TFA/DCM) while keeping the peptide on the resin.
Phase B: Incorporation of (2R)-2-amino-3-bromopropanoic acid
Coupling: Dissolve Fmoc-(2R)-2-amino-3-bromopropanoic acid (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF. React for 45–60 minutes.
Avoid: HATU/DIPEA for this specific step if possible, as excess DIPEA can trigger premature elimination.
Wash: DMF (
min), DCM ( min).
Phase C: Critical Fmoc Deprotection (The "Soft Base" Method)
Standard 20% Piperidine is FORBIDDEN after this step.
Reagent: 25% Piperazine in DMF (w/v) OR 50% Morpholine in DMF.
Why: These bases have a lower pKa (~9.8 and ~8.3 respectively) compared to piperidine (~11.1), significantly reducing the rate of proton abstraction from the
-carbon while still removing the Fmoc group.
Step-by-Step:
Short Cycle 1: Add 25% Piperazine/DMF. Agitate for 3 minutes . Drain.
Short Cycle 2: Add 25% Piperazine/DMF. Agitate for 10 minutes . Drain.
Wash: Extensive washing with DMF (
) is critical to remove all traces of base immediately.
Strategic Synthesis of Unnatural Amino Acids from (2R)-2-amino-3-bromopropanoic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers and Drug Development Professionals Abstract: Unnatural amino acids (UAAs) are foundational to modern medicinal chemistry and protein engineering, offering the ability to fine-tune the...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract: Unnatural amino acids (UAAs) are foundational to modern medicinal chemistry and protein engineering, offering the ability to fine-tune the pharmacological properties of peptides and proteins.[1][2] This guide provides a comprehensive overview of synthetic strategies for preparing a diverse array of UAAs using the chiral precursor, (2R)-2-amino-3-bromopropanoic acid. We delve into the mechanistic underpinnings of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols. This document is designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block for creating novel molecular entities.
Introduction: The Strategic Value of (2R)-2-amino-3-bromopropanoic Acid
The quest for novel therapeutics and enhanced biological tools has driven significant interest in the synthesis of Unnatural Amino Acids (UAAs).[3] Unlike the 20 proteinogenic amino acids, UAAs can introduce a vast range of chemical functionalities, such as fluorescent probes, reactive handles for bioconjugation, or modified side chains that enhance metabolic stability and receptor affinity.[]
(2R)-2-amino-3-bromopropanoic acid is a particularly valuable precursor for several key reasons:
Pre-installed Chirality: It provides a stereochemically defined α-carbon (R-configuration), which is often crucial for biological activity. This obviates the need for challenging chiral separations or asymmetric synthesis in later steps.
Reactive Handle: The primary bromide at the β-carbon is an excellent leaving group, making the molecule susceptible to a wide range of transformations.
Versatility: As this guide will demonstrate, the C-Br bond can be functionalized through both classic nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions, unlocking a vast chemical space for novel side-chain design.
This guide will explore the primary synthetic pathways emanating from this precursor, explaining the rationale behind protocol design and offering step-by-step instructions for practical implementation.
Figure 1: Synthetic pathways from the precursor.
Pathway 1: Nucleophilic Substitution (S_N2) for Side-Chain Diversification
The most direct method for functionalizing (2R)-2-amino-3-bromopropanoic acid is through a bimolecular nucleophilic substitution (S_N2) reaction. This pathway is highly reliable for introducing heteroatom nucleophiles.
Mechanistic Consideration: The reaction proceeds via a backside attack on the electrophilic β-carbon, displacing the bromide leaving group in a single, concerted step. A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the β-carbon. However, since the α-carbon's stereochemistry is unaffected, the core chirality of the amino acid is preserved. To prevent unwanted side reactions, the amino and carboxylic acid functional groups of the precursor must be protected (e.g., with Boc and as a methyl ester, respectively) prior to the substitution reaction.
Figure 2: Generalized S_N2 reaction workflow.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions for introducing various nucleophiles. Yields are estimates and highly dependent on the specific substrate protection and purification method.
Reaction Setup: In a round-bottom flask, dissolve the protected bromo-amino acid (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-Boc-(2R)-2-amino-3-azidopropanoic acid methyl ester. Subsequent deprotection steps (e.g., TFA for Boc, LiOH for the ester) can be performed to yield the final UAA.
Pathway 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
For the synthesis of UAAs with aryl, vinyl, or alkynyl side chains, nucleophilic substitution is inadequate. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming new carbon-carbon bonds.[8][9]
Mechanistic Consideration: These reactions, such as the Sonogashira, Suzuki, or Heck couplings, proceed through a catalytic cycle involving a palladium complex. The general cycle consists of three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the amino acid precursor.
Transmetalation (or equivalent): The desired carbon group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling).
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.
Figure 3: Catalytic cycle for Sonogashira coupling.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the protected bromo-amino acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine. Stir for 10 minutes to ensure dissolution. Then, add the terminal alkyne (1.2 eq) dropwise via syringe.
Heating: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
Extraction and Washing: Combine the filtrates and wash with saturated aqueous ammonium chloride and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired alkynyl-UAA derivative.
Conclusion and Future Outlook
(2R)-2-amino-3-bromopropanoic acid serves as a powerful and versatile chiral starting material for the synthesis of a wide range of unnatural amino acids. By mastering both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling techniques, researchers can access novel side-chain functionalities crucial for advancing drug discovery and chemical biology.[1][12] The protocols outlined in this guide provide a solid foundation for this work, offering reliable methods that can be adapted to generate extensive libraries of UAAs for screening and incorporation into peptides and proteins.
References
Cheng, Q., et al. (2020). One-pot chemoenzymatic syntheses of non-canonical amino acids. PMC. Available at: [Link]
Liu, L., et al. (2016). Synthesis of unnatural amino acids through palladium-catalyzed C(sp³)-H functionalization. Chinese Journal of Chemistry. Available at: [Link]
Bloom, S., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]
Rajagopal, D., et al. (2012). Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. PMC. Available at: [Link]
Gau, B., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. PMC. Available at: [Link]
Various Authors. (2016). Preparing Unnatural Amino Acids. ResearchGate. Available at: [Link]
Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural amino acids: methods and protocols. New York University. Available at: [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
He, C., et al. (2019). Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids. PubMed. Available at: [Link]
Imperiali, B., & Walkup, T. (2002). ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. ResearchGate. Available at: [Link]
Kim, H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. Available at: [Link]
Anonymous. Nucleophilic Substitution of α-Bromo Acids. Scribd. Available at: [Link]
Sharma, G., & Kumar, P. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Anonymous. (2019). Principles of Nucleophilic Substitution. ResearchGate. Available at: [Link]
PrepChem. (2023). Preparation of 2-bromopropionic acid. PrepChem.com. Available at: [Link]
PubChem. (2024). (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride. PubChem. Available at: [Link]
Wang, W., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Dolman, N., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]
Dolman, N., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. Available at: [Link]
PubChem. 2-Amino-3-bromopropanoic acid. PubChem. Available at: [Link]
procedure for converting serine to (2R)-2-amino-3-bromopropanoic acid hydrobromide
Application Note & Protocol Stereoretentive Synthesis of (2R)-2-amino-3-bromopropanoic acid hydrobromide from D-Serine Introduction and Significance (2R)-2-amino-3-bromopropanoic acid, a halogenated derivative of the non...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Stereoretentive Synthesis of (2R)-2-amino-3-bromopropanoic acid hydrobromide from D-Serine
Introduction and Significance
(2R)-2-amino-3-bromopropanoic acid, a halogenated derivative of the non-proteinogenic amino acid D-serine, serves as a crucial and versatile chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive bromo group and a chiral amino acid scaffold, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents, modified peptides, and other biologically active molecules. The bromine atom at the β-position is an excellent leaving group, amenable to a wide array of nucleophilic substitution reactions, enabling the introduction of diverse functional groups with stereochemical control.
This application note provides a comprehensive, field-proven protocol for the direct conversion of commercially available D-serine to (2R)-2-amino-3-bromopropanoic acid hydrobromide. The described method leverages a robust acid-mediated nucleophilic substitution, ensuring retention of the critical stereochemistry at the α-carbon (C2). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key synthetic intermediate.
Chemical Principle and Reaction Mechanism
The conversion of D-serine to (2R)-2-amino-3-bromopropanoic acid proceeds via a direct nucleophilic substitution reaction (S_N2) on the primary alcohol of the serine side chain. The reaction is conducted in a strong acidic medium, typically concentrated hydrobromic acid (HBr), which serves a dual purpose:
Acid Catalyst: The acidic environment protonates the hydroxyl group of the serine side chain, converting it into a good leaving group (H₂O).
Nucleophile Source: The hydrobromic acid provides a high concentration of bromide ions (Br⁻), which act as the nucleophile.
Under these strongly acidic conditions, the amino group of D-serine is protonated to form an ammonium salt (-NH₃⁺), which protects it from participating in side reactions. The reaction proceeds with retention of the (R)-configuration at the α-carbon because the substitution occurs at the β-carbon, which is not a stereocenter.
The overall mechanism is depicted below:
Figure 1: Reaction mechanism for the conversion of D-serine to (2R)-2-amino-3-bromopropanoic acid.
Critical Safety Precautions
This procedure involves the use of highly corrosive and toxic chemicals. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hydrobromic Acid (HBr): A highly corrosive strong mineral acid that can cause severe burns upon contact with skin and eyes.[1][2] Inhalation of its vapors can cause extreme irritation to the respiratory tract.[1]
PPE: Chemical-resistant gloves (neoprene or nitrile), splash goggles, a face shield, and a lab coat are mandatory.[2]
Handling: Store in corrosion-resistant containers, away from incompatible materials like bases and oxidizers.[2] Use secondary containment to prevent spills.[1]
Bromine (Br₂): Though not used directly as a reagent, it may be formed if HBr reacts with oxidizers.[1] Bromine is very toxic, corrosive, and dangerous for the environment.[3]
Spill Kit: A solution of sodium thiosulfate (Na₂S₂O₃) should be readily available to neutralize any potential bromine spills or HBr spills.[3]
In case of skin contact with HBr, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Materials and Methods
Reagents and Materials
Reagent/Material
Grade
Supplier
CAS Number
Notes
D-Serine
≥99%
Sigma-Aldrich
312-84-5
Starting material with (R)-stereochemistry.
Hydrobromic Acid
48% in H₂O
Acros Organics
10035-10-6
Reagent and solvent. Highly corrosive.
Diethyl Ether
Anhydrous
Fisher Scientific
60-29-7
For washing the final product. Flammable.
Deionized Water
N/A
In-house
7732-18-5
For washing glassware.
Equipment
Equipment
Specification
Notes
Round-bottom flask
250 mL, single-neck
Must be clean and dry.
Reflux condenser
Allihn or Liebig type
To prevent loss of solvent during heating.
Heating mantle & controller
Sized for 250 mL flask
For controlled heating.
Magnetic stirrer & stir bar
For homogeneous mixing.
Ice-water bath
For cooling and crystallization.
Büchner funnel and flask
Sized appropriately
For vacuum filtration.
Vacuum pump/aspirator
Glassware
Beakers, graduated cylinders
Fume hood
Certified
Mandatory for entire procedure.
Detailed Experimental Protocol
This protocol is based on a 10.5 g (0.1 mol) scale of D-Serine.
Reaction Setup:
Place a magnetic stir bar into a 250 mL round-bottom flask.
Inside a fume hood, add 10.5 g (0.1 mol) of D-serine to the flask.
Carefully measure and add 125 mL of 48% hydrobromic acid to the flask. The HBr acts as both the solvent and the reagent.
Attach the reflux condenser securely to the flask. Ensure cooling water is flowing through the condenser (in at the bottom, out at the top).
Reaction:
Begin stirring the mixture.
Gently heat the flask using the heating mantle to a steady reflux (approximately 124-126 °C).
Maintain the reflux with continuous stirring for 4-6 hours. The solution should become homogeneous as the reaction progresses.
Crystallization and Isolation:
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
Once at room temperature, place the flask in an ice-water bath and continue stirring for 1-2 hours to facilitate the crystallization of the product. The product should precipitate as a white to off-white solid.
Set up a Büchner funnel for vacuum filtration.
Collect the crystalline product by filtering the cold reaction mixture.
Washing and Drying:
Wash the collected solid on the filter with two small portions (20-25 mL each) of ice-cold, anhydrous diethyl ether. This removes residual HBr and any organic impurities.
Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the product.
Transfer the solid product to a clean, pre-weighed watch glass or drying dish.
Dry the product to a constant weight in a vacuum oven at a low temperature (30-40 °C).
Product Characterization:
The final product is (2R)-2-amino-3-bromopropanoic acid hydrobromide.
Determine the yield. A typical yield for this reaction is in the range of 80-90%.
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Expert Insights & Troubleshooting
Causality of Reagent Choice:
D-Serine: The use of D-serine is essential to obtain the desired (2R) stereochemistry in the final product. Using L-serine would result in the (2S) enantiomer.
48% HBr: This concentrated form of hydrobromic acid provides the necessary high concentration of both H⁺ for catalysis and Br⁻ for nucleophilic attack, driving the reaction equilibrium towards the product. Using a more dilute acid would significantly slow down the reaction rate. A similar procedure for preparing β-bromopropionic acid specifies using constant-boiling 48% HBr for optimal results.[4]
Controlling the Reaction:
The reflux temperature is critical. Too low a temperature will result in an incomplete reaction, while excessively high temperatures are unnecessary and can increase the potential for side reactions.
The reaction is stereoretentive at the α-carbon, not stereospecific at the β-carbon, as the substitution does not occur at a chiral center.
Troubleshooting Guide:
Potential Issue
Probable Cause
Recommended Solution
Product does not crystallize upon cooling.
The solution may be too dilute, or supersaturation has not been achieved.
1. Try scratching the inside of the flask with a glass rod to induce nucleation.2. Add a seed crystal if available.3. Concentrate the solution by removing some solvent under reduced pressure and re-cooling.
Low Yield.
Incomplete reaction or loss of product during workup.
1. Ensure the reflux time and temperature were adequate.2. Minimize the amount of wash solvent used to prevent dissolving the product.3. The mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Product is discolored (yellow/brown).
Impurities from starting material or minor side reactions at elevated temperatures.
The product can be recrystallized from a suitable solvent system (e.g., water/ethanol) for further purification, though this may reduce the overall yield.
Conclusion
The protocol detailed herein presents a reliable and efficient method for the synthesis of (2R)-2-amino-3-bromopropanoic acid hydrobromide from D-serine. By employing concentrated hydrobromic acid as both the catalyst and nucleophile source, this procedure offers high yields while preserving the essential stereochemistry of the starting material. Adherence to the safety guidelines is paramount due to the hazardous nature of the reagents involved. This versatile chiral intermediate can now be utilized in a variety of subsequent synthetic transformations for advanced drug discovery and development programs.
References
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. (Hydrobromic Acid and Hydrogen Bromide).
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation Blog. [Link]
Dolly Corporation. Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Dolly Corporation Blog. [Link]
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]
Indian Chemical Council. Bromine Safety Handbook. ICC-Mumbai. [Link]
Maruoka, K. et al. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]
Ito, H. et al. anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. Chemical Science. [Link]
Pearson Education. In contrast to the addition of Br₂ the addition of HBr [Section 8.3] is not stereospecific. Why?. Pearson. [Link]
Chemnotate. Addition of HBr - Reaction Mechanism Notes. Chemnotate. [Link]
LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. [Link]
Arnold, F. H. et al. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]
Marvel, C. S. and Cooke, Jr., H. G. β-BROMOPROPIONIC ACID. Organic Syntheses. [Link]
Arnold, F. H. et al. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. PubMed. [Link]
Zarei, A. et al. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. [Link]
Požgaj, M. et al. Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
Khan Academy. Allylic Bromination and Radical Hydrobromination. YouTube. [Link]
ResearchGate. What is the purpose of adding HBr in bromination? Hbr/Br2 system. ResearchGate. [Link]
Google Patents. WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
Reusch, W. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Rucins, M. et al. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. [Link]
Google Patents. US8704001B2 - Deuterated 2-amino-3-hydroxypropanoic acid derivatives.
Zhang, W. et al. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
Zhang, W. et al. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]
Application Note: Site-Specific Protein Modification using 3-Bromoalanine Derivatives
Abstract This guide details the application of 3-bromoalanine derivatives —specifically focusing on the novel class of 3-bromo-5-methylene pyrrolones (3Br-5MPs) —for site-specific protein modification. Unlike traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the application of 3-bromoalanine derivatives —specifically focusing on the novel class of 3-bromo-5-methylene pyrrolones (3Br-5MPs) —for site-specific protein modification. Unlike traditional maleimide reagents, which suffer from hydrolytic instability and limited functionalization potential, 3Br-5MPs offer a robust platform for mono-functionalization , stepwise dual-functionalization , and disulfide bridging . Additionally, this note contextualizes the use of 3-bromoalanine motifs as latent precursors for Dehydroalanine (Dha) , enabling the installation of post-translational modification (PTM) mimics.
Introduction & Mechanistic Basis[1][2]
The Challenge: Beyond Maleimides
Cysteine (Cys) residues are the premier target for site-selective protein modification due to their high nucleophilicity and low natural abundance. While maleimides are the industry standard, they possess critical flaws:
Thiol Exchange: The thioether linkage can reverse in plasma (retro-Michael addition), leading to off-target toxicity in Antibody-Drug Conjugates (ADCs).
Hydrolysis: The succinimide ring opens over time, creating heterogeneous mixtures.
Single Payload: Standard maleimides typically carry only one payload.
The Solution: 3-Bromo-5-Methylene Pyrrolones (3Br-5MPs)
3Br-5MPs are "3-bromoalanine derivatives" cyclized into a pyrrolone scaffold. They function as "next-generation" electrophiles that solve the stability and diversity problems of maleimides.
Mechanism of Action:
1,6-Conjugate Addition: The thiolate of a Cysteine residue attacks the exocyclic methylene carbon (C5) of the 3Br-5MP.
Stabilization & Elimination: The resulting enolate intermediate is stabilized by the bromine atom. Subsequent protonation and elimination of the bromide ion (Br⁻) yields a stable 5-thiomethyl-pyrrolone conjugate.
Secondary Reactivity: The resulting conjugate retains electrophilic character, allowing for the addition of a second thiol nucleophile. This enables dual-functionalization (two different payloads on one Cys) or disulfide re-bridging (clamping two Cys residues).
3-Bromoalanine as a Dehydroalanine (Dha) Precursor
In a parallel workflow, 3-bromoalanine motifs (often generated via bis-alkylation of Cys with reagents like 2,5-dibromohexanediamide) serve as intermediates that eliminate to form Dehydroalanine (Dha) . Dha is a radical-compatible and Michael-accepting handle used to "staple" proteins or introduce PTM mimics (e.g., phosphorylation, methylation) via subsequent thiol addition.
Experimental Workflows
Workflow Visualization
The following diagram illustrates the decision matrix for using 3-bromoalanine derivatives.
Caption: Decision tree for selecting 3-bromoalanine-based workflows. 3Br-5MPs (top) are preferred for stable conjugation and dual-labeling. Dibromide reagents (bottom) are used to generate Dehydroalanine.
Protocol: Cysteine Modification with 3Br-5MPs[3][4][5][6][7][8][9]
This protocol describes the mono-functionalization of a protein (e.g., an antibody or enzyme) using a 3Br-5MP reagent.[1]
Materials Required
Protein: 10–50 µM in PBS (pH 7.4). Ensure Cysteine is reduced (use TCEP if necessary).
Reagent: 3-Bromo-5-methylene pyrrolone derivative (synthesized as per Zhang et al. [1]).[1][2][3][4] Dissolve in DMSO (10–50 mM stock).
Quenching Agent: Excess thiol (e.g., Glutathione or 2-Mercaptoethanol).
Step-by-Step Methodology
Step 1: Protein Reduction (Optional but Recommended)
If the target Cysteine is involved in a disulfide bond or oxidized:
Incubate protein (50 µM) with 1.1–2 equivalents of TCEP for 30 minutes at room temperature.
Note: TCEP does not need to be removed before adding 3Br-5MP, unlike maleimide reactions where TCEP can interfere (though 3Br-5MP is robust, removing excess reductant is good practice if using large excesses).
Step 2: Conjugation Reaction
Dilute the protein to 20 µM in pH 7.5 buffer.
Add 2–5 equivalents of the 3Br-5MP reagent from the DMSO stock.
Crucial: Keep DMSO concentration < 5% (v/v) to prevent protein denaturation.
Incubate at 37°C for 30–60 minutes or Room Temperature for 2 hours .
Mechanism Check: The solution should remain clear. Precipitation indicates reagent insolubility or protein aggregation.
Step 3: Quenching & Purification
Add 50 equivalents of Glutathione or 2-Mercaptoethanol to quench unreacted 3Br-5MP.
Incubate for 10 minutes.
Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or Dialysis against PBS.
Protocol Variation: Dual-Functionalization
To attach two different payloads (e.g., a Fluorophore and a Drug) to a single Cysteine:
Perform Step 2 using a 3Br-5MP reagent carrying Payload A.
Do not quench with Glutathione. Remove excess Reagent A via rapid desalting.
Add 10–20 equivalents of a thiol-containing Payload B.
Incubate at 37°C for 2–4 hours . The second thiol will attack the conjugated pyrrolone ring, installing the second functionality.
Protocol: Dehydroalanine (Dha) Formation via Bis-Alkylation
Use this method to convert Cysteine to Dha for subsequent PTM mimicry.[5]
Materials
Reagent: Methyl 2,5-dibromopentanoate or 2,5-dibromohexanediamide (The "Davis Reagent" [2]).
Base: Tris buffer (pH 8.0).
Methodology
Alkylation: Incubate protein (50 µM) with 10–50 equivalents of the dibromide reagent in 50 mM Tris-HCl, pH 8.0, at 37°C for 1–2 hours.
Elimination: The bis-alkylated sulfonium intermediate spontaneously eliminates at pH 8.0 to form Dehydroalanine (Dha).
Verification: Analyze by LC-MS. A mass shift of -34 Da (loss of H₂S) relative to the native Cysteine indicates successful conversion to Dha.
Data Summary & Troubleshooting
Comparison of Reagents
Feature
Maleimide
3-Bromo-5-Methylene Pyrrolone (3Br-5MP)
2,5-Dibromohexanediamide (Dha Precursor)
Selectivity
High (Cys)
Very High (Cys)
High (Cys)
Stability
Low (Hydrolysis/Exchange)
High (Irreversible after reduction)
N/A (Intermediate)
Dual Labeling
Difficult
Yes (Stepwise)
No
Linkage
Thioether (Succinimide)
Thioether (Pyrrolone)
Vinyl (Dha)
Key Use
Standard ADCs
Next-Gen ADCs, Dual Probes
PTM Mimics, Stapling
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Conjugation Yield
Oxidized Cysteine
Increase TCEP concentration or incubation time. Ensure pH is 7.0–7.5.
Precipitation
Reagent insolubility
Dissolve 3Br-5MP in DMF/DMSO first. Limit organic solvent to <5%.
No Dual Labeling
First reaction incomplete
Ensure the mono-conjugate is fully formed (LC-MS) before adding the second thiol.
Mass Spec Complexity
Halogen Isotope Pattern
3Br-5MP contains Bromine.[1] The intermediate has distinct isotopic patterns (M, M+2). The final mono-conjugate (after Br elimination) will lose this pattern.
References
Zhang, Y., et al. (2020).[3][4][6] Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications , 11, 1015.[3][4] [Link]
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science , 2, 1666-1676. [Link]
Dadová, J., et al. (2018).[7] Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology , 46, 71-81.[7] [Link]
DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click photochemistry for degrading and patterning 3D cell culture hydrogels. Nature Chemistry , 3, 925–931. (Context on thiol-ene/Michael addition utility). [Link]
preventing beta-elimination during (2R)-2-amino-3-bromopropanoic acid synthesis
Technical Support Center: Synthesis of (2R)-2-amino-3-bromopropanoic Acid Welcome to the technical support guide for the synthesis of (2R)-2-amino-3-bromopropanoic acid and its derivatives. This resource is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (2R)-2-amino-3-bromopropanoic Acid
Welcome to the technical support guide for the synthesis of (2R)-2-amino-3-bromopropanoic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this valuable chiral building block. Our goal is to provide you with not only robust protocols but also the underlying chemical principles to troubleshoot common issues, particularly the prevalent side reaction of β-elimination.
Introduction: The Synthetic Challenge
(2R)-2-amino-3-bromopropanoic acid is a crucial intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[1] Its synthesis most commonly starts from D-serine, a readily available member of the "chiral pool," which allows for the retention of the desired stereochemistry.[2][3]
The primary challenge in converting the 3-hydroxy group of a serine derivative to a 3-bromo group is the competition between the desired nucleophilic substitution (SN2) and a base-induced β-elimination (E2) reaction.[4][5] This elimination pathway leads to the formation of a dehydroalanine derivative, reducing the yield of the target molecule and complicating purification. This guide will focus on understanding and mitigating this unwanted side reaction.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: I'm observing low yields and detecting a byproduct consistent with dehydroalanine. What is happening and why?
A1: You are encountering a classic competitive pathway issue: β-elimination. This reaction becomes significant when a base is present, which removes the proton on the α-carbon (the carbon bearing the amino group). This proton is particularly acidic due to the electron-withdrawing effect of the adjacent N-protecting group.
The mechanism is typically a concerted E2 (Elimination, Bimolecular) process.[4][6] A base abstracts the α-proton, the electron pair from the C-H bond shifts to form a C=C double bond, and the leaving group on the β-carbon (in this case, bromide or an activated hydroxyl group like tosylate) departs simultaneously.
Below is a diagram illustrating the competition between the desired SN2 pathway and the problematic E2 pathway.
Caption: Competing SN2 and E2 reaction pathways.
Q2: How can I strategically minimize β-elimination?
A2: Suppressing the E2 pathway requires careful optimization of four key reaction parameters: Base , Temperature , Solvent , and Protecting Group . The goal is to create conditions that kinetically and thermodynamically favor the SN2 reaction.
The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting logic for β-elimination.
Parameter
Recommendation for SN2
Rationale
Temperature
Lower the temperature (0 °C to -20 °C is a good starting point).
Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the rate of elimination, favoring the SN2 pathway.
Base / Nucleophile
Use a source of bromide that is a weak base (e.g., LiBr, NaBr). Avoid strong, sterically hindered bases like DBU or LDA, which are designed to promote elimination.[7][8]
The SN2 reaction requires a good nucleophile, while the E2 reaction requires a base. While bromide is a good nucleophile, it is a weak base. Using salts like LiBr provides the nucleophile without introducing a strong base that would preferentially abstract the α-proton.
Solvent
Use polar aprotic solvents (e.g., THF, DMF, CH₃CN).
These solvents are known to accelerate SN2 reactions. They solvate the cation of the bromide salt but leave the bromide anion relatively "naked" and highly nucleophilic. They do not effectively solvate the transition state of the E2 reaction.
N-Protecting Group
Use carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[9]
These groups are sufficiently electron-withdrawing to protect the amine but do not render the α-proton as acidic as more strongly withdrawing groups might. The Fmoc group, for instance, is removed under basic conditions (piperidine) which can themselves promote β-elimination.[10][11]
Q3: Which synthetic route from D-serine is recommended for minimizing side reactions?
A3: A reliable and widely used strategy involves a two-step process: protection of the functional groups, followed by activation of the hydroxyl group and subsequent displacement with bromide. This avoids harsh conditions and allows for fine-tuning of the critical substitution step.
The overall workflow is outlined below.
Caption: Recommended synthetic workflow from D-Serine.
Validated Experimental Protocol
This protocol describes the synthesis of N-Boc-(2R)-2-amino-3-bromopropanoic acid methyl ester from N-Boc-D-serine methyl ester using triphenylphosphine and carbon tetrabromide (the Appel reaction), a method known to favor substitution.
Materials:
N-Boc-D-serine methyl ester
Triphenylphosphine (PPh₃)
Carbon tetrabromide (CBr₄)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-D-serine methyl ester (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add triphenylphosphine (1.5 eq) to the stirred solution. Once it has dissolved, add carbon tetrabromide (1.5 eq) portion-wise over 15 minutes. Caution: The reaction can be exothermic.
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup:
Quench the reaction by adding saturated aqueous NaHCO₃.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and bromoform. Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Boc-(2R)-2-amino-3-bromopropanoic acid methyl ester.
Rationale for this Protocol: The Appel reaction conditions are generally mild and operate at low temperatures, which inherently disfavors the β-elimination pathway. The mechanism does not involve a strong base, further minimizing the risk of the E2 side reaction.
References
Google. (n.d.). Google Search.
Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link available through search]
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
MilliporeSigma. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Asymmetric (formerly Master Organic Chemistry). (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
Asymmetric Synthesis. (n.d.). [Lecture Notes].
Bilehal, D. C., Kulkarni, R. M., & Nandibewoor, S. T. (1996). E2-Elimination in the Decomposition of N-Bromoamino Acid Anions. The Journal of Physical Chemistry, 100(30), 12673–12678. [Link]
LibreTexts Chemistry. (2023, May 3). 4.1: β-Elimination Reactions. Retrieved from [Link]
Lee, H. Y., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 953. [Link]
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
Taleghani, M., & Ghaffari, F. (2018). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. Clinical Epigenetics, 10(1), 112. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]
Zhang, X., & Renata, H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(7), 1438–1450. [Link]
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beta elimination. Retrieved from [Link]
Lee, H., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Semantic Scholar. Retrieved from [Link]
Mulzer, J. (2012). Chiral Pool Synthesis: From α-Amino Acids and Derivatives. In Comprehensive Chirality (pp. 56-89). Elsevier.
Nature Communications. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
Asymmetric (formerly Master Organic Chemistry). (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Lecture Notes].
Chemistry Stack Exchange. (2015, November 12). Nucleophiles and bases (elimination and substitution). Retrieved from [Link]
Organic Chemistry Tutor. (2023, September 25). Review of Substitution and Elimination Reactions [Video]. YouTube. [Link]
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032. [Link]
Google Patents. (2004). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
Trocha, A., & Piotrowska, D. G. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(3), 1404. [Link]
minimizing racemization of (2R)-2-amino-3-bromopropanoic acid in basic conditions
Technical Support Center: Minimizing Racemization of (2R)-2-Amino-3-bromopropanoic Acid Expert Overview Working with (2R)-2-amino-3-bromopropanoic acid (also known as D-β-bromoalanine) presents a unique dual-threat chall...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Racemization of (2R)-2-Amino-3-bromopropanoic Acid
Expert Overview
Working with (2R)-2-amino-3-bromopropanoic acid (also known as D-β-bromoalanine) presents a unique dual-threat challenge in synthetic chemistry and peptide coupling. The highly electronegative bromine atom at the β-position exerts a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the pKa of the α-proton, making the chiral center exceptionally susceptible to base-catalyzed direct enolization[1].
Furthermore, because the bromide ion is an excellent leaving group, any exposure to basic conditions risks triggering an E1cB or E2 β-elimination, resulting in the irreversible formation of achiral dehydroalanine (Dha)[2]. To maintain stereochemical integrity, every protocol must be a self-validating system governed by kinetic control (low temperatures) and strict base selection (weak, sterically hindered bases).
Mechanistic Pathways
Fig 1: Base-catalyzed pathways leading to racemization and dehydroalanine formation.
Troubleshooting & FAQs
Q: I am observing complete loss of stereochemical integrity during coupling. What base should I use?A: You must switch from standard tertiary amines like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) to weaker, sterically hindered bases. DIPEA accelerates α-proton abstraction, leading to the achiral enolate[1]. We recommend 2,4,6-collidine (TMP, pKa 7.43). The steric bulk of TMP prevents it from easily accessing the α-proton, significantly suppressing both direct enolization and oxazolone-mediated racemization[3].
Q: My LC-MS shows a major byproduct with a mass of [M-80] Da. What is this and how do I stop it?A: This is dehydroalanine (Dha). It forms via the base-catalyzed β-elimination of HBr (loss of ~80 Da)[2]. Because β-bromoalanine is highly prone to this pathway, you must avoid prolonged exposure to any base. To suppress this, implement strict temperature control (0–5 °C) and use the absolute minimum equivalents of a weak base. If you are performing an alkylation rather than a coupling, consider using a biphasic system (e.g., EtOAc/water) with NaHCO₃ to keep the effective base concentration in the organic phase extremely low[4].
Q: Which coupling reagents minimize racemization for this specific residue?A: Avoid standalone carbodiimides or uronium salts like HATU with strong bases. Instead, use N,N'-Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure is highly acidic and forms a highly reactive ester intermediate that outcompetes oxazolone formation, suppressing racemization more effectively than traditional HOBt or HOAt additives[3].
Quantitative Data: Base Selection Impact
The following table summarizes the causal relationship between base properties and the degradation of β-bromoalanine derivatives during standard 1-hour coupling cycles at room temperature.
To ensure trustworthiness and reproducibility, follow this self-validating workflow designed to kinetically trap the desired coupling product before racemization or elimination can occur.
Fig 2: Optimized low-temperature coupling workflow for β-bromoalanine derivatives.
Step-by-Step Methodology:
Preparation & Cooling: Dissolve the (2R)-2-amino-3-bromopropanoic acid derivative (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF/DCM (1:1, v/v). Pre-cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures reduce the kinetic rate of α-proton abstraction.
Base Addition: Add 2,4,6-collidine (TMP) (1.0 eq) dropwise. Crucial: Do not exceed 1.0 equivalent to prevent excess base from triggering β-elimination[3].
Activation: Add DIC (1.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for 5 minutes to allow the active ester to form.
Amine Addition: Add the amine component (0.9 eq) slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to 15 °C over the next 2 hours.
Monitoring: Monitor the reaction via reversed-phase HPLC (C18 column, monitoring at 340 nm if derivatized) to check for the [M-80] dehydroalanine peak and separate D/L diastereomers[1].
Quenching: Quench the reaction by adding a mild acid (e.g., 10 µL of 2 M HCl or 1% AcOH) to neutralize any remaining base and halt enolization[1]. Evaporate the solvent under reduced pressure (temperature < 30 °C).
References
Title: Synthesis of the Antimicrobial S-Linked Glycopeptide, Glycocin F
Source: ResearchGate
URL: [Link]
Title: Chemoselective Glycosylation of Peptides via S-Alkylation Reaction
Source: ResearchGate
URL: [Link]
improving yield of (2R)-2-amino-3-bromopropanoic acid coupling reactions
Welcome to the Technical Support Center for Non-Canonical Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, side reactions, or com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Non-Canonical Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, side reactions, or complete coupling failures when incorporating (2R)-2-amino-3-bromopropanoic acid (D-β-bromoalanine) into peptide sequences.
Below, you will find a mechanistic breakdown of common failure modes, field-proven troubleshooting FAQs, and validated base-free protocols designed to maximize your coupling yields.
Mechanistic Overview: The β-Elimination Trap
The fundamental challenge with (2R)-2-amino-3-bromopropanoic acid is the high susceptibility of the β-bromo group to base-catalyzed elimination. When the C-terminus is activated (e.g., as an active ester), the α-proton becomes highly acidic. Traditional coupling conditions rely on strong tertiary amine bases like DIPEA (pKa ~10.5), which rapidly abstract this α-proton, triggering an E1cB or E2 elimination of the bromide ion. This results in the formation of dehydroalanine (Dha) [1][2], a reactive Michael acceptor that ruins the target yield and complicates purification.
Mechanistic pathways of β-bromoalanine activation and competing side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak at [M - 80] Da relative to my expected product mass. What happened?A: You are observing the classic β-elimination of hydrogen bromide (HBr, exact mass ~80.9 Da). The strong base in your coupling cocktail (likely DIPEA or TEA) abstracted the α-proton of the activated β-bromoalanine, expelling the bromide leaving group to form dehydroalanine (Dha)[1].
Causality & Solution: To prevent this, you must lower the basicity of your reaction environment. Switch from DIPEA to a weaker base like sym-collidine (2,4,6-trimethylpyridine, pKa ~7.4), which is basic enough to facilitate uronium-based activation but too sterically hindered and weak to efficiently deprotonate the α-carbon. Alternatively, abandon base-driven activation entirely and use DIC/Oxyma Pure[3].
Q2: I switched to HATU and sym-collidine, but my yield is still hovering around 50-60%. How can I push this higher?A: While sym-collidine mitigates elimination, HATU still generates a highly reactive, basic intermediate (the tetramethylguanidinium byproduct) that can induce localized elimination over extended reaction times.
Causality & Solution: Switch your coupling reagent to COMU or use DIC/Oxyma . COMU is a third-generation coupling reagent based on the Oxyma Pure leaving group. It is less basic than HATU and forms a less basic byproduct (a morpholino derivative), which significantly suppresses elimination and racemization[3]. Furthermore, chilling the reaction to 0 °C during the first 10 minutes of activation kinetically disfavors the elimination pathway while still allowing the highly reactive primary amine to attack the active ester.
Q3: I am detecting a side product with an identical mass to my expected product, but it elutes earlier on reverse-phase HPLC. Is this an epimer?A: Yes, this is likely the L-epimer. The same acidic α-proton that makes β-bromoalanine prone to elimination also makes it highly susceptible to racemization via intermediate oxazolone formation.
Causality & Solution: Limit your pre-activation time to an absolute maximum of 2 minutes. Prolonged pre-activation allows the active ester to cyclize into an oxazolone, which rapidly racemizes. Using Oxyma Pure as an additive (with DIC) is highly recommended here, as its slightly acidic nature and superior leaving-group ability suppress oxazolone formation better than traditional HOBt[3].
Q4: Can I use standard 20% Piperidine/DMF for Fmoc deprotection after coupling the β-bromoalanine?A: Proceed with extreme caution. Piperidine is a strong secondary amine (pKa ~11.2) and a good nucleophile. Extended exposure will induce β-elimination of the incorporated β-bromoalanine residue, converting it to Dha.
Causality & Solution: Use a milder deprotection cocktail, such as 1-5% DBU in DMF without piperidine, or perform rapid, short deprotection cycles (e.g., 2 x 3 minutes) with 20% piperidine at 0 °C, immediately followed by acidic washes (0.1% HOBt in DMF) to quench residual base.
Quantitative Comparison of Coupling Conditions
The following table summarizes the causal relationship between base strength, coupling reagent, and the resulting product distribution when coupling Fmoc-(2R)-2-amino-3-bromopropanoic acid to a resin-bound primary amine.
Coupling Reagent (Eq)
Base (Eq)
Temp (°C)
Target Peptide Yield (%)
Dha Byproduct (%)
Epimerization (%)
HATU (3.0)
DIPEA (6.0)
25
< 15%
> 80%
N/A (Eliminated)
HATU (3.0)
sym-Collidine (6.0)
25
65%
25%
~5%
COMU (3.0)
sym-Collidine (3.0)
0 to 25
82%
12%
< 2%
DIC (3.0)
Oxyma Pure (3.0)
0 to 25
> 90%
< 2%
< 1%
Data synthesis based on optimization principles for base-sensitive unnatural amino acids.
Validated Protocol: Base-Free DIC/Oxyma Coupling
To create a self-validating system, this protocol utilizes DIC/Oxyma Pure. By completely removing tertiary amines from the coupling environment, the E2/E1cB elimination pathways are starved of the necessary base, ensuring the structural integrity of the β-bromo group.
Optimized base-free coupling workflow using DIC/Oxyma Pure.
Step-by-Step Methodology:
Resin Preparation: Ensure the resin-bound N-terminal amine is fully deprotected and washed thoroughly with DMF. Critical: Perform a final wash with 0.1 M Oxyma Pure in DMF to neutralize any residual basicity from the deprotection step.
Reagent Dissolution: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-(2R)-2-amino-3-bromopropanoic acid and 3.0 equivalents of Oxyma Pure in minimal anhydrous DMF (approx. 0.1 M concentration).
Temperature Control: Place the vial in an ice bath (0 °C) and allow it to equilibrate for 5 minutes.
Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled vial. Stir gently for exactly 2 minutes . Do not exceed this pre-activation time to prevent oxazolone-mediated epimerization.
Coupling: Transfer the activated ester solution to the reaction vessel containing the resin.
Agitation: Agitate the mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature (25 °C) and agitate for an additional 45 to 105 minutes.
Validation Checkpoint (Self-Validation): Withdraw a few resin beads, wash with DCM, and perform a micro-cleavage (e.g., 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins). Analyze the supernatant via LC-MS. You should observe the target mass
. If a peak at is present, elimination has occurred; verify that no external base contaminated the DMF.
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) before proceeding to the next step.
References
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. Available at: [Link]
CHEMICAL SYNTHESIS OF PROTEINS. Bradley L. Nilsson, Matthew B. Soellner, and Ronald T. Raines. Annual Reviews. Available at: [Link]
Synthesis of Novel S-Neoglycopeptides from Glycosylthiomethyl Derivatives. ResearchGate. Available at:[Link]
Technical Support Center: 3-Bromoalanine Hydrobromide Stability & Handling
Welcome to the Technical Support Portal for 3-Bromoalanine Hydrobromide (Br-Ala-OH·HBr). As a highly reactive -bromo amino acid derivative, this compound is a critical building block for cross-electrophile couplings, lan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal for 3-Bromoalanine Hydrobromide (Br-Ala-OH·HBr). As a highly reactive
-bromo amino acid derivative, this compound is a critical building block for cross-electrophile couplings, lanthionine synthesis, and unnatural amino acid generation. However, its utility is strictly governed by its stability.
As a Senior Application Scientist, I frequently see researchers lose weeks of work due to degraded starting materials. This guide provides the mechanistic causality behind 3-bromoalanine degradation and establishes self-validating protocols to ensure your reagents remain pristine.
Mechanistic Degradation Pathways
To prevent degradation, you must first understand the enemy. 3-Bromoalanine hydrobromide is susceptible to three primary degradation pathways, all of which are driven by environmental exposure (moisture, heat, and pH).
Hydrolysis: The primary alkyl bromide is highly susceptible to nucleophilic attack by water. Moisture exposure leads to the direct displacement of the bromide, converting the compound into Serine and releasing hydrobromic acid (HBr).
-Elimination: The -proton is acidic. Thermal stress or mild bases trigger the elimination of HBr, forming Dehydroalanine (Dha). Dha is highly unstable in aqueous environments and rapidly hydrolyzes into pyruvic acid and ammonia[1].
Intramolecular Cyclization (Aziridine Formation): The compound is supplied as a hydrobromide salt to keep the
-amine protonated (), rendering it non-nucleophilic. If exposed to moisture or basic conditions (pH > 6), the amine free-bases () and rapidly attacks the -carbon. This intramolecular reaction ejects the bromide to form aziridine-2-carboxylic acid[2].
Fig 1: Primary degradation pathways of 3-bromoalanine hydrobromide.
Quantitative Degradation Risk Matrix
The following table summarizes the causal relationship between storage conditions and degradation kinetics. Use this to audit your current laboratory storage practices.
Storage Condition
Primary Degradation Pathway
Estimated Shelf Life
Visual/Analytical Indicator
Room Temp, Ambient Humidity
Hydrolysis & -Elimination
< 1 Week
Sticky, discolored mass; Serine peak in LC-MS
Room Temp, Desiccated
-Elimination
1-2 Months
Dehydroalanine/Pyruvate signals in NMR
4°C, Desiccated
Slow -Elimination
~6 Months
Minor ammonia odor upon opening
-10°C to -20°C, Argon
None (Stable)
> 2 Years
Free-flowing white/off-white powder
Note: Standard commercial shipping is often done on ice packs, but long-term laboratory storage strictly requires -10°C or below.
Self-Validating Experimental Protocols
Do not assume the integrity of your starting material. Implement the following self-validating workflows to guarantee reproducibility in your downstream catalytic or coupling reactions.
Protocol A: Inert-Atmosphere Aliquoting and Storage
Causality: Repeatedly opening a cold vial in a humid lab causes condensation to form directly on the hygroscopic salt, initiating localized hydrolysis and aziridine formation.
Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes before opening. Never open a cold vial.
Glovebox / Glovebag Transfer: Move the equilibrated vial into a nitrogen or argon-purged glovebox.
Aliquoting: Divide the bulk powder into single-use amber glass vials (protects against photolytic radical cleavage of the C-Br bond).
Sealing: Cap tightly with PTFE-lined septa. Wrap the caps in Parafilm.
Storage: Return all single-use aliquots immediately to a -20°C freezer containing indicating desiccant.
Q: Why did my 3-bromoalanine hydrobromide turn into a sticky, discolored mass?A: This is the hallmark of severe moisture exposure. 3-Bromoalanine hydrobromide is highly hygroscopic. When exposed to atmospheric moisture, water acts as a nucleophile, displacing the labile
-bromide to form serine and releasing hydrobromic acid (HBr). The released HBr rapidly catalyzes further auto-degradation, turning the dry powder into a sticky, acidic residue. Discard the material.
Q: I dissolved the salt in a basic buffer (pH 7.5) for my cross-coupling reaction, but my yields are zero. What happened?A: 3-Bromoalanine is fundamentally unstable at pH > 6. When the hydrobromide salt is neutralized, the free
-amine becomes highly nucleophilic. It rapidly undergoes an intramolecular reaction, displacing the -bromide to form aziridine-2-carboxylic acid[2]. Furthermore, base-catalyzed -elimination to dehydroalanine competes at this pH[1]. Solution: Keep the compound protonated (pH < 4) until the exact moment it is needed in the catalytic cycle, or use a biphasic/organic system with a non-nucleophilic base.
Q: Can I store 3-bromoalanine hydrobromide at room temperature if it's in a vacuum desiccator?A: No. While strict desiccation prevents hydrolysis, ambient thermal energy is sufficient to slowly drive
-elimination. Over time, the compound will eliminate HBr to form dehydroalanine, which subsequently degrades into pyruvic acid and ammonia[1]. Long-term storage strictly requires temperatures of -10°C to -20°C.
Q: My downstream peptide coupling failed, but the NMR of my 3-bromoalanine looked fine. Could the coupling conditions be degrading it?A: Yes. If your coupling conditions utilize strong tertiary amine bases (like DIPEA or TEA) in polar aprotic solvents (like DMF) for extended periods, you are actively inducing
-elimination in situ. Consider using weaker bases (e.g., collidine) or orthogonal coupling methods that operate under slightly acidic or neutral conditions to preserve the -bromide.
References
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences (PNAS), 92(26), 12487-12491. Available at: [Link][1]
Attwood, M. R., et al. SYNTHETIC STUDIES ON ANGIOTENSIN-CONVERTING ENZYME INHIBITORS, PYRIDINES, AND PEPTIDES. Library and Archives Canada. Available at: [Link][2]
troubleshooting low solubility of (2R)-2-amino-3-bromopropanoic acid in organic synthesis
Technical Support Center: (2R)-2-Amino-3-Bromopropanoic Acid Case ID: #BR-ALA-002 | Status: Open | Priority: High Overview: The "Insoluble" Suicide Substrate Welcome to the technical support hub for (2R)-2-amino-3-bromop...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (2R)-2-Amino-3-Bromopropanoic Acid
Case ID: #BR-ALA-002 | Status: Open | Priority: High
Overview: The "Insoluble" Suicide Substrate
Welcome to the technical support hub for (2R)-2-amino-3-bromopropanoic acid (also known as 3-bromo-D-alanine).
If you are here, you are likely facing one of two problems:
Solubility: The white powder sits at the bottom of your flask (DCM, THF, Toluene) and refuses to dissolve.
Degradation: You got it to dissolve, but it turned yellow/brown or formed an alkene (dehydroalanine) via
-elimination.
Core Diagnostic: This molecule is a zwitterion with a high lattice energy, making it insoluble in non-polar organics. Furthermore, it is a reactive alkyl halide susceptible to base-promoted elimination.[1] Successful use requires breaking the zwitterion (protection) or using high-dielectric solvents, while strictly controlling basicity.
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: Why won't this amino acid dissolve in DCM or THF?
A: Like all unprotected amino acids, (2R)-2-amino-3-bromopropanoic acid exists as a zwitterion (
) at neutral pH. The electrostatic forces in the crystal lattice are extremely strong. Non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) cannot overcome this lattice energy.
Fix: You must either protect the termini (masking the charges) or use polar aprotic solvents (DMSO/DMF) that can solvate the ions.
Q2: I tried heating it in DMF, but the reaction turned dark. What happened?
A: You likely triggered
-elimination .[2] The bromine on the -carbon is a good leaving group. Upon heating or exposure to base, the -proton is removed, expelling the bromide and forming dehydroalanine (an -unsaturated amino acid).
) disrupts the internal zwitterion. It will be soluble in water, MeOH, and DMSO, and sparingly soluble in THF/DCM.
Warning: To couple the HCl salt, you will need to add a base (like DIEA or NMM) to liberate the amine. This momentary "free base" state is when elimination is most likely to occur.
Part 2: Strategic Solutions & Protocols
Strategy A: The "Transient Silylation" (Recommended for Acylation/Protection)
Best for: Reacting the amine without using water or strong aqueous bases.
This "Senior Scientist" technique uses silylating agents to temporarily mask both the amine and acid, making the molecule soluble in DCM/THF. Once soluble, you can add your electrophile (e.g., Boc anhydride).
Mechanism:
BSTFA or BSA silylates the carboxyl (
) and amine ().
The molecule becomes lipophilic and dissolves in DCM.
Reagents (like
) react with the silylated amine.
Aqueous workup removes the TMS groups, leaving the Boc-protected product.
Protocol:
Suspend 1.0 eq of (2R)-2-amino-3-bromopropanoic acid in dry DCM (approx. 10 mL/g).
Add 2.0–2.5 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/DIEA under Nitrogen.
Reflux gently (approx. 40°C) until the solution becomes clear (indicates solubilization).
Cool to 0°C.
Add 1.1 eq of
(di-tert-butyl dicarbonate).
Stir at RT for 4–12 hours.
Workup: Wash with dilute acidic water (pH 3–4) to desilylate and extract the Boc-product.
Strategy B: The "Salt & Solvent" Method (Direct Coupling)
Best for: Direct peptide coupling without prior protection.
If you cannot protect the monomer, you must use a solvent system that tolerates the salt form.
Protocol:
Solvent: Use anhydrous DMF or NMP . Avoid DMSO if doing activation chemistry (side reactions possible).
Base: Use a hindered organic base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) . Avoid TEA (Triethylamine) if possible, as it is more nucleophilic and basic, increasing elimination risk.
Procedure:
Dissolve the carboxylic acid partner and coupling agent (e.g., HATU) in DMF.[3]
In a separate vial, suspend the (2R)-2-amino-3-bromopropanoic acid HCl salt in DMF.
Add 1.0 eq of DIEA to the amino acid suspension (it may not clear completely).
Combine the mixtures.
Critical: Keep the reaction at 0°C for the first hour to suppress elimination.
Part 3: Visualization of Failure Modes
The following diagram illustrates the critical "Decision Tree" for handling this molecule and the mechanistic trap of elimination.
Caption: Workflow logic for solubilization and stability preservation. Note the critical failure path via strong bases leading to elimination.
Part 4: Quantitative Data & Stability
Table 1: Solubility Profile of (2R)-2-Amino-3-Bromopropanoic Acid
Solvent
Solubility (25°C)
Notes
Water
High
Stable at acidic pH; degrades at basic pH.
Methanol
Moderate
Good for esterification (with ).
DMSO
~2–10 mg/mL
Good for biological assays; hygroscopic nature may accelerate hydrolysis [1].
DMF
Low (Zwitterion)
Requires HCl salt or transient silylation to dissolve effectively.
DCM/THF
Negligible
Do not use without protecting groups or silylation.
Table 2: Stability Risks
Condition
Risk Level
Outcome
pH > 10
Critical
Rapid conversion to Dehydroalanine (alkene).
Temp > 40°C
High
Thermal elimination of HBr.
Nucleophiles
Moderate
Substitution of Bromine (e.g., by thiols or amines) [2].
References
Solubility of Hybrid Halide Perovskites in DMF and DMSO . MDPI. Available at: [Link] (Contextual reference for DMF/DMSO solubility behaviors of halide-organic systems).
Elimination Reactions of Halogenoalkanes . SaveMyExams. Available at: [Link]
Beta-Elimination Side Reactions . ResearchGate.[4] Available at: [Link]
avoiding side reactions when deprotecting (2R)-2-amino-3-bromopropanoic acid residues
Avoiding Side Reactions When Deprotecting (2R)-2-Amino-3-Bromopropanoic Acid Residues Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges w...
Author: BenchChem Technical Support Team. Date: March 2026
Avoiding Side Reactions When Deprotecting (2R)-2-Amino-3-Bromopropanoic Acid Residues
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the incorporation and deprotection of (2R)-2-amino-3-bromopropanoic acid (D-β-bromoalanine) during Solid-Phase Peptide Synthesis (SPPS).
Due to the highly reactive nature of the primary alkyl bromide side chain, standard Fmoc-SPPS protocols often lead to complete degradation of this unnatural amino acid. Below, we break down the mechanistic causality of these failures and provide self-validating protocols to ensure the structural integrity of your synthesized peptides.
Mechanistic Insight: Why Standard Fmoc Deprotection Fails
The root cause of side reactions when handling β-bromoalanine lies in the fundamental chemistry of the Fmoc deprotection step. The standard deprotection reagent, 20% piperidine in DMF, introduces a secondary amine that acts as both a strong base and a potent nucleophile [1].
When exposed to piperidine, the resin-bound β-bromoalanine residue undergoes two competing degradation pathways:
Base-Catalyzed β-Elimination (E2/E1cB): The acidic α-proton is abstracted by piperidine, driving the elimination of the bromide leaving group to form a Dehydroalanine (Dha) intermediate[1].
Nucleophilic Substitution (SN2) & Aza-Michael Addition: Piperidine can either directly displace the bromide via SN2, or perform an aza-Michael addition on the newly formed Dha intermediate[2]. Both pathways yield a 3-(1-piperidinyl)alanine adduct[3].
Reaction pathways showing piperidine-induced side reactions of β-bromoalanine during SPPS.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a mass shift of +4 Da and the loss of the characteristic 1:1 Bromine isotope pattern. What happened?A: You are observing the 3-(1-piperidinyl)alanine adduct. Bromine has a distinct 1:1 isotopic signature (
Br/Br). If this pattern disappears, the bromide has been displaced. The residue mass of β-bromoalanine is ~150 Da, while the piperidinyl adduct is ~154 Da, resulting in a deceptive +4 Da mass shift. This occurs because piperidine acts as a nucleophile, either directly or via addition to a dehydroalanine intermediate[4],[3].
Q2: I see a major peak with a mass shift of -81 Da. Is this a truncation?A: No, this is the Dehydroalanine (Dha) intermediate. The base-catalyzed elimination of HBr results in a loss of ~81 Da (Residue mass drops from 150 Da to 69 Da). Dha is highly reactive and will cross-link or react with scavengers during final cleavage[2].
Q3: Can I solve this by using a weaker base like DBU or Piperazine for Fmoc deprotection?A: No. While DBU is non-nucleophilic, it is a stronger base than piperidine and will rapidly accelerate the β-elimination pathway, converting almost all your residue to Dha. Piperazine is a weaker base and nucleophile, which may reduce the rate of adduct formation, but it will not eliminate the side reaction completely[4].
Q4: My cleavage cocktail was TFA/TIPS/EDT/H2O. Why did my peptide mass increase by +13 Da?A: Ethanedithiol (EDT) is a highly nucleophilic scavenger. During global deprotection, EDT will either displace the bromide via SN2 or perform a thia-Michael addition on any formed Dha[5]. This forms a thioether adduct (Residue mass ~163 Da), resulting in a +13 Da shift from the expected mass. Never use thiol scavengers with alkyl bromides.
Validated Experimental Protocols
To completely avoid these side reactions, you must design a self-validating workflow that prevents the β-bromoalanine residue from ever encountering a basic secondary amine.
Protocol A: The "Boc-Cap" Strategy (For N-Terminal Incorporation)
Use this protocol if the β-bromoalanine is located at the N-terminus of your sequence.
Chain Elongation: Synthesize your peptide up to the penultimate amino acid using standard Fmoc-SPPS protocols.
Final Fmoc Removal: Deprotect the penultimate residue using 20% piperidine in DMF. Wash the resin thoroughly (5x DMF, 5x DCM) to ensure no residual base remains.
Orthogonal Coupling: Couple Boc-(2R)-2-amino-3-bromopropanoic acid-OH instead of the Fmoc-protected version. Use DIC/Oxyma or HATU/DIPEA (keep coupling time under 45 minutes to minimize DIPEA-induced elimination).
Washing: Wash the resin with DMF (3x) and DCM (3x).
Thiol-Free Cleavage: Cleave the peptide from the resin using a scavenger cocktail of TFA / TIPS / H2O (95 : 2.5 : 2.5) for 2 hours.
Causality Note: The acidic TFA removes the N-terminal Boc group without the need for basic conditions, completely bypassing the piperidine vulnerability[1].
Use this protocol if the β-bromoalanine must be incorporated internally within the sequence.
Resin Preparation: Utilize standard Boc-SPPS on a PAM or MBHA resin.
Deprotection: Remove Boc groups using 100% TFA (2 x 1 min).
Causality Note: TFA is highly acidic and non-nucleophilic, meaning it cannot trigger base-catalyzed β-elimination or SN2 substitution.
Neutralization & Coupling: Perform in-situ neutralization by coupling the next activated Boc-amino acid with a highly hindered base (e.g., DIEA) for the absolute minimum time required.
Global Cleavage: Cleave the final peptide using anhydrous HF containing anisole as a scavenger. Strictly avoid thiols (EDT, DODT) or phenol[5].
Quantitative Data Summary
The table below summarizes the expected outcomes of various synthetic strategies when handling β-bromoalanine, demonstrating why orthogonal protection strategies are mandatory.
Synthesis Strategy
Deprotection Reagent
Cleavage Scavengers
Primary Side Product
Intact β-Bromoalanine Yield
Standard Fmoc (Internal)
20% Piperidine / DMF
EDT, Phenol, H2O
Piperidinyl-alanine, Thioether adducts
< 5%
Standard Fmoc (Internal)
20% Piperidine / DMF
TIPS, H2O
Piperidinyl-alanine, Dehydroalanine
< 15%
Fmoc (N-Terminal Boc-Cap)
None (Bypass)
TIPS, H2O
None
> 90%
Boc-SPPS (Internal)
100% TFA
Anisole
None
> 85%
References
Fmoc Solid Phase Peptide Synthesis - ChemPep. ChemPep. Available at:[4]
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Peptide.com. Available at:[3]
Fmoc Amino Acids for SPPS - AltaBioscience. AltaBioscience. Available at:[1]
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. NIH.gov. Available at:[5]
Synthesis of N β -Substituted α,β-Diamino Acids via Stereoselective N -Michael Additions to a Chiral Bicyclic Dehydroalanine. ResearchGate. Available at:[2]
Predicted 1H and 13C NMR Spectral Analysis of (2R)-2-amino-3-bromopropanoic Acid Hydrobromide
A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of (2R)-2-amino-3-bromopropanoic Acid Hydrobromide and Comparison with Alternative Analytical Techniques For researchers and professionals in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of (2R)-2-amino-3-bromopropanoic Acid Hydrobromide and Comparison with Alternative Analytical Techniques
For researchers and professionals in drug development, the precise characterization of chiral molecules is a critical step. The stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (2R)-2-amino-3-bromopropanoic acid hydrobromide, a chiral amino acid derivative. Due to the absence of publicly available experimental data for this specific compound, this guide will present a detailed theoretical prediction of its NMR spectra based on established principles and data from structurally related molecules.
Furthermore, this guide will objectively compare the utility of NMR spectroscopy with other common analytical techniques for chiral amino acid analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Circular Dichroism (CD), providing a comprehensive overview for selecting the appropriate analytical methodology.
The structure of (2R)-2-amino-3-bromopropanoic acid hydrobromide is presented below. The proton (1H) and carbon (13C) environments are labeled for the purpose of spectral prediction.
Figure 1: Structure of (2R)-2-amino-3-bromopropanoic acid hydrobromide with labeled atoms for NMR prediction.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show three distinct signals corresponding to the protons on C2 (α-proton) and C3 (β-protons).
Hα (C2-H): This proton is attached to the chiral center and is adjacent to the electron-withdrawing amino and carboxyl groups, and the bromine-substituted carbon. This will result in a downfield chemical shift, likely in the range of 4.0-4.5 ppm . The signal will appear as a triplet or a doublet of doublets due to coupling with the two diastereotopic protons on C3.
Hβ (C3-H2): The two protons on C3 are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the Hα proton (vicinal coupling). Their chemical shifts are expected to be in the range of 3.5-4.0 ppm . Each of these protons will likely appear as a doublet of doublets.
-NH3+ and -COOH: The protons of the ammonium and carboxylic acid groups will be exchangeable with a deuterated solvent like D2O and may appear as broad singlets or not be observed at all. In an aprotic solvent, they would appear as broad signals at lower fields.
Predicted 13C NMR Spectrum
The 13C NMR spectrum will show three signals for the three carbon atoms in the molecule.
C1 (Carboxyl Carbon): The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field, typically in the range of 170-175 ppm .
C2 (α-Carbon): This carbon is attached to the amino group and is the chiral center. Its chemical shift is expected in the range of 50-55 ppm .
C3 (β-Carbon): This carbon is attached to the electronegative bromine atom, which will cause a downfield shift. The expected chemical shift is in the range of 30-35 ppm .
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques are also powerful for the analysis of chiral amino acids.[1] The choice of technique often depends on the specific analytical goal, such as structural elucidation, enantiomeric purity determination, or quantification in complex matrices.
Analytical Technique
Principle
Advantages
Disadvantages
Application for (2R)-2-amino-3-bromopropanoic acid hydrobromide
NMR Spectroscopy
Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.
Provides detailed structural information, non-destructive.[1] Recent advances allow for direct chiral discrimination without derivatization.[2][3][4]
Lower sensitivity compared to MS, may require chiral derivatizing or solvating agents for enantiomeric excess (ee) determination.[1][5]
Structural confirmation and identification of impurities. Enantiomeric purity can be determined with chiral auxiliaries.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.
High sensitivity and selectivity, suitable for complex mixtures.[6][7] Can be used for both qualitative and quantitative analysis.
Chirality is not directly detected; requires chiral stationary phases or derivatization to separate enantiomers.[6][8]
Quantification in biological samples and determination of enantiomeric purity after separation on a chiral column or derivatization.[9]
Circular Dichroism (CD) Spectroscopy
Measures the differential absorption of left- and right-circularly polarized light.
Sensitive to stereochemistry, provides information about the absolute configuration of chiral molecules.
Requires a chromophore near the stereocenter, less structural information compared to NMR.
Determination of the absolute configuration by comparing the experimental spectrum with theoretical calculations or known compounds.
X-ray Crystallography
Determines the three-dimensional arrangement of atoms in a crystalline solid.
Provides the absolute and unambiguous determination of the molecular structure and stereochemistry.
Requires a single crystal of suitable quality, which can be challenging to obtain.
Definitive determination of the solid-state structure and absolute configuration.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring the 1H and 13C NMR spectra of (2R)-2-amino-3-bromopropanoic acid hydrobromide.
Sample Preparation:
Weigh approximately 5-10 mg of (2R)-2-amino-3-bromopropanoic acid hydrobromide.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is a good choice for amino acids, but the acidic and amino protons will exchange and not be observed. DMSO-d6 will allow for the observation of these exchangeable protons.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
1H NMR:
Number of Scans (NS): 16-64 scans to achieve a good signal-to-noise ratio.
Spectral Width (SW): 0-12 ppm.
Temperature: 298 K (25 °C).
13C NMR:
Number of Scans (NS): 1024 or more due to the low natural abundance of 13C.[10]
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum.
Calibrate the chemical shifts using the residual solvent peak (e.g., D2O at ~4.79 ppm for 1H NMR).
Workflow for Chiral Amino Acid Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a chiral amino acid derivative like (2R)-2-amino-3-bromopropanoic acid hydrobromide.
Figure 2: A comprehensive analytical workflow for the characterization of a chiral amino acid derivative.
Conclusion
The 1H and 13C NMR spectral analysis of (2R)-2-amino-3-bromopropanoic acid hydrobromide, while predicted in this guide, provides a foundational understanding of its molecular structure. NMR spectroscopy is an indispensable tool for unambiguous structure confirmation. However, for a complete characterization, especially concerning enantiomeric purity and absolute configuration, a multi-technique approach is often necessary. The integration of NMR with techniques like LC-MS and CD spectroscopy provides a robust analytical strategy for researchers in drug development and related fields, ensuring the comprehensive characterization of chiral molecules. Recent developments in NMR may soon allow for more direct and routine analysis of chirality, further solidifying its central role in chemical analysis.[3][4]
References
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. Syntec Optics. [Link]
Application of NMR Spectroscopy in Chiral Recognition of Drugs. Bentham Science. [Link]
NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]
chiral HPLC methods for determining enantiomeric excess of 3-bromoalanine
Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Bromoalanine: A Comparative Guide 3-Bromoalanine is a highly specialized, non-natural amino acid utilized extensively as an electrophilic precursor in the soli...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Bromoalanine: A Comparative Guide
3-Bromoalanine is a highly specialized, non-natural amino acid utilized extensively as an electrophilic precursor in the solid-phase synthesis of lanthionine-containing peptides (lantibiotics) and complex bioconjugates[1]. Because the stereointegrity of the α-carbon directly dictates the three-dimensional topology of the synthesized peptide, accurately determining the enantiomeric excess (ee) of 3-bromoalanine is a mandatory quality control step.
However, analyzing 3-bromoalanine presents a unique chromatographic challenge: its halogenated side chain makes it highly susceptible to β-elimination (yielding dehydroalanine) under basic conditions. Therefore, analytical workflows must balance the need for chiral resolution with the chemical stability of the analyte. This guide objectively compares the three leading High-Performance Liquid Chromatography (HPLC) methodologies for resolving 3-bromoalanine enantiomers, providing the mechanistic causality and self-validating protocols required for rigorous drug development.
Methodological Comparison & Causality
The determination of 3-bromoalanine enantiomeric purity generally falls into two categories: Direct Separation using a Chiral Stationary Phase (CSP), and Indirect Separation via pre-column derivatization followed by standard Reverse-Phase (RP) HPLC.
A. Direct Separation: Crown Ether CSP (e.g., CROWNPAK CR+)
The Mechanism: Crown ether columns achieve chiral recognition by forming an inclusion complex between the crown ether cavity of the stationary phase and the primary amine of the amino acid[2].
The Causality: For this inclusion complex to form, the amine must be fully protonated (
). Consequently, the mobile phase must be highly acidic (pH 1.0–2.0), typically achieved using perchloric acid (). The chiral barriers of the crown ether interact differently with the substituents on the amino acid's chiral center. For 3-bromoalanine, the D-enantiomer experiences greater steric hindrance, preventing deep inclusion into the cavity. As a result, it binds less tightly and strictly elutes before the L-enantiomer[2].
The Verdict: This method is ideal for 3-bromoalanine because the highly acidic conditions completely suppress β-elimination, preserving the sample's structural integrity[3].
B. Direct Separation: Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T)
The Mechanism: Teicoplanin-based columns offer multimodal chiral recognition through hydrogen bonding,
interactions, and steric inclusion within the aglycone basket.
The Causality: Unlike crown ethers, teicoplanin columns operate effectively in simple aqueous/organic mixtures without extreme pH adjustments[3].
The Verdict: While this method is highly compatible with LC-MS detection (avoiding non-volatile perchloric acid), the resolution () for aliphatic halogenated amino acids is often lower, sometimes requiring sub-ambient column temperatures to achieve baseline separation[4].
C. Indirect Separation: Marfey’s Reagent (FDAA) + C18 Column
The Mechanism: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of the analyte via nucleophilic aromatic substitution[5].
The Causality: Because FDAA is itself chiral (derived from L-alanine), its reaction with racemic 3-bromoalanine yields two distinct diastereomers: L-FDAA-D-3-bromoalanine and L-FDAA-L-3-bromoalanine. These diastereomers possess different intramolecular hydrogen bonding profiles and hydrophobicity, allowing them to be easily separated on a standard, achiral C18 column.
The Verdict: This method provides exceptional UV sensitivity (detectable at 340 nm due to the dinitrophenyl chromophore). However, because the derivatization requires a mildly basic environment (pH ~8.0), strict time and temperature controls are required to prevent the β-elimination of the bromine atom.
Workflow decision matrix for selecting a 3-bromoalanine enantiomeric separation strategy.
Quantitative Data Presentation
Parameter
Direct: Crown Ether (CROWNPAK CR+)
Direct: Glycopeptide (Chirobiotic T)
Indirect: Marfey's Reagent + C18
Column Type
Chiral Stationary Phase (CSP)
Chiral Stationary Phase (CSP)
Achiral Reverse Phase (C18)
Chiral Selector
Crown Ether
Teicoplanin
None (Pre-column FDAA)
Mobile Phase
Highly Acidic (pH 1-2 )
Aqueous / Methanol (Neutral)
Water / Acetonitrile (0.1% TFA)
Typical Run Time
10 - 20 min
15 - 25 min
30 - 45 min
Resolution ()
Excellent (>2.0)
Moderate (1.2 - 1.8)
Excellent (>2.0)
Risk of β-elimination
Very Low (Acidic conditions)
Low (Neutral conditions)
Moderate (Requires basic derivatization)
Primary Advantage
No sample prep; direct injection
LC-MS compatible; gentle on system
High sensitivity; uses standard C18
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every sequence includes specific control injections to verify that chromatographic separation is driven by chirality and not by degradation artifacts.
Protocol A: Direct Separation via CROWNPAK CR(+)
Note: This column is highly sensitive to organic solvents. Do not exceed 15% Methanol[2].
Mobile Phase Preparation: Dilute 70% perchloric acid (
) in highly purified water to achieve a pH of exactly 1.5. Degas thoroughly via sonication and helium sparging.
System Equilibration: Flush the HPLC system (bypassing the column) with ethanol, followed by 100% water to remove any residual organic solvents. Connect the CROWNPAK CR(+) column and equilibrate with the mobile phase at 0.5 mL/min until the baseline stabilizes[2].
Temperature Control: Set the column compartment to 10°C. Causality: Lower temperatures increase the residence time of the analyte in the crown ether cavity, significantly enhancing chiral resolution for hydrophilic amino acids[2].
Self-Validation Sequence:
Injection 1 (Blank): Inject mobile phase to establish baseline noise.
Injection 2 (D-Standard): Inject pure D-3-bromoalanine. Note the retention time (
).
Injection 3 (L-Standard): Inject pure L-3-bromoalanine. Note the retention time (
Sample Analysis: Inject the unknown 3-bromoalanine sample. Monitor UV absorbance at 200–210 nm.
Protocol B: Indirect Separation via Marfey’s Reagent (FDAA)
Note: Strict adherence to the quenching step is required to prevent the basic degradation of 3-bromoalanine into dehydroalanine.
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone. Prepare a 1 M solution of
.
Derivatization Reaction: In a microcentrifuge tube, combine 10 µL of the 3-bromoalanine sample (approx. 50 mM in water), 20 µL of the 1% FDAA solution, and 4 µL of 1 M
.
Incubation: Heat the mixture at 40°C for exactly 60 minutes. Causality: The mild heat accelerates the nucleophilic aromatic substitution, but exceeding 60 minutes increases the risk of β-elimination of the bromine atom.
Quenching (Critical Step): Immediately add 4 µL of 1 M HCl to the tube. Causality: Neutralizing the basic environment instantly stops the reaction and stabilizes the halogenated side chain, preventing degradation.
Self-Validation Sequence:
Injection 1 (Reagent Blank): Derivatize pure water. Identify the unreacted FDAA and its hydrolysis byproducts to ensure they do not co-elute with the analyte.
Injection 2 (Degradation Control): Inject a derivatized standard of dehydroalanine. This serves as a marker to prove that your 3-bromoalanine did not undergo β-elimination during step 3.
Injection 3 & 4 (Standards): Inject derivatized pure D- and pure L-3-bromoalanine to establish retention times.
Sample Analysis: Dilute the quenched sample with 200 µL of mobile phase (Water/Acetonitrile with 0.1% TFA) and inject onto a standard C18 column. Monitor UV absorbance at 340 nm.
Mechanistic pathway of Marfey's reagent (FDAA) derivatization forming separable diastereomers.
References
1.[1] Mofid, C. M. (2003). SYNTHESIS OF LANTHIONINE-CONTAINING PEPTIDES ON SOLID PHASE VIA AN ORTHOGONAL PROTECTING GROUP STRATEGY. UCL Discovery - University College London. Available at:
2.[5] Albericio, L. (2000). Solid-Phase Synthesis - A Practical Guide. Scribd / Proteins. Available at:
3.[2] Daicel Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Available at:
4.[3] ResearchGate. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Available at:
5.[4] Shimadzu Corporation. Extra-facile chiral separation of amino acids using column switching. Available at:
A Senior Application Scientist's Guide to Reactivity: 3-Bromoalanine vs. 3-Chloroalanine Hydrobromide
For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material can dictate the success, efficiency, and scalability of a synthetic route. The β-haloalanines, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material can dictate the success, efficiency, and scalability of a synthetic route. The β-haloalanines, particularly 3-bromoalanine and 3-chloroalanine, are powerful and versatile building blocks for the synthesis of unnatural amino acids, peptide modifications, and complex pharmaceutical intermediates. While structurally similar, the subtle difference in the halogen atom—bromine versus chlorine—imparts a significant divergence in their chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity profiles of 3-bromoalanine and 3-chloroalanine hydrobromide. We will dissect the fundamental principles governing their reactivity, present supporting data and mechanistic insights, and offer practical guidance to help you select the optimal reagent for your specific application.
Physicochemical and Structural Overview
At first glance, the two molecules are near-identical analogs of the natural amino acid alanine, with a halogen substituting one of the β-carbon's hydrogen atoms. 3-Chloroalanine is frequently supplied as a hydrobromide or hydrochloride salt to enhance its shelf-life and handling stability.
The primary application of these reagents is in nucleophilic substitution reactions, where a nucleophile attacks the electrophilic β-carbon, displacing the halide. The rate and efficiency of this reaction are fundamentally governed by the "leaving group ability" of the displaced halide ion.
A good leaving group is a species that is stable on its own after detaching from the carbon backbone.[4] For the halogens, the leaving group ability follows a clear and predictable trend directly down the periodic table.
This trend is dictated by three core chemical principles:
Basicity: There is an inverse relationship between basicity and leaving group ability.[4] Weaker bases are more stable with a negative charge and are therefore better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[4][6]
Bond Strength: The reaction requires the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond, demanding less energy to break and thus lowering the activation energy of the reaction.[4][7]
Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud. This higher polarizability allows it to better stabilize the developing negative charge in the reaction's transition state, further accelerating the departure of the leaving group.[4][7]
Caption: General SN2 reaction mechanism where X = Br or Cl.
Comparative Reactivity in Synthetic Applications
The superior leaving group ability of bromide directly translates into higher reactivity for 3-bromoalanine in most synthetic contexts.
Nucleophilic Substitution (Alkylation)
This is the most common application, used to synthesize a vast array of novel amino acids.
Reaction Rate: 3-Bromoalanine consistently reacts faster than 3-chloroalanine with the same nucleophile under identical conditions.[4][7][8] This allows for shorter reaction times and often enables reactions to proceed at lower, more controlled temperatures.
Reaction Conditions: The higher reactivity of 3-bromoalanine means it can be successfully coupled with weaker nucleophiles that may not react efficiently with 3-chloroalanine. Furthermore, it often requires milder basic conditions, which is advantageous when working with base-sensitive substrates.
3-Chloroalanine Hydrobromide Consideration: When using the hydrobromide salt, an additional equivalent of base is required in the reaction mixture to first neutralize the salt and generate the free amino acid before the substitution reaction can proceed.
Side Reactions: β-Elimination
A primary competing pathway for both reagents is β-elimination to form a dehydroalanine intermediate, especially under strongly basic conditions.[9] This dehydroalanine species is itself a Michael acceptor and can be a target for subsequent nucleophilic addition.[10]
Because elimination (E2 mechanism) is also favored by a good leaving group, the more reactive 3-bromoalanine can exhibit a greater propensity for this side reaction. The choice of base and careful control of temperature are critical to maximizing the desired substitution product over elimination.
Caption: Competing substitution and elimination pathways.
Practical Guidance for Reagent Selection
The choice between 3-bromoalanine and 3-chloroalanine hydrobromide is a strategic one based on the specific requirements of the synthesis.
Scenario
Recommended Reagent
Rationale
Working with a weak or sterically hindered nucleophile
3-Bromoalanine
Its higher intrinsic reactivity is necessary to drive the reaction to completion.
Need for rapid reaction kinetics or lower temperatures
3-Bromoalanine
The weaker C-Br bond and better leaving group ability ensure faster reaction rates.[4][7]
Substrate contains base-sensitive functional groups
3-Bromoalanine
The reaction can often be achieved with milder bases and conditions, preserving sensitive moieties.
Working with a highly reactive nucleophile (e.g., thiols)
3-Chloroalanine HBr
Its lower reactivity can provide a more controlled reaction, potentially reducing side-product formation.
Cost is a primary driver for large-scale synthesis
3-Chloroalanine HBr
Chloro-derivatives are often more economical to produce and can be a cost-effective choice if the reactivity profile is acceptable.
Long-term storage and stability are prioritized
3-Chloroalanine HBr
The hydrobromide salt form offers superior stability compared to the free base or bromo-analog.[2][3]
Representative Experimental Protocol
Synthesis of a β-Substituted Alanine via Nucleophilic Substitution
This protocol provides a general framework. The specific base, solvent, temperature, and reaction time must be optimized for each unique nucleophile.
Materials:
3-Bromo-L-alanine or 3-Chloro-L-alanine hydrobromide
Nucleophile (e.g., an aromatic thiol, heterocycle) (1.0 - 1.2 equivalents)
Base (e.g., K₂CO₃, NaH, DBU) (2.2 equivalents for 3-bromoalanine; 3.2 equivalents for 3-chloroalanine HBr)
Anhydrous Solvent (e.g., DMF, Acetonitrile)
Standard glassware for anhydrous reactions
Magnetic stirrer and heating mantle/cooling bath
TLC plates and appropriate developing solvent system
Workflow Diagram:
Caption: General workflow for the synthesis of β-substituted alanines.
Procedure:
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the anhydrous solvent and the appropriate amount of base.
Reagent Addition: Add the nucleophile to the stirring solvent/base mixture. Cool the flask to 0 °C in an ice bath. Slowly add the 3-haloalanine reagent in portions over 15-20 minutes, monitoring for any exotherm.
Reaction: Once the addition is complete, allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
Protocol Note: For 3-chloroalanine hydrobromide , a longer reaction time (e.g., 12-24h) or an increased temperature (e.g., 40-50 °C) may be required for full conversion. Remember to use an extra equivalent of base to neutralize the hydrobromide salt.
Workup: Carefully quench the reaction by pouring it into cold water or a saturated NH₄Cl solution. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.
Analysis: Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Conclusion
While both 3-bromoalanine and 3-chloroalanine hydrobromide are indispensable tools for constructing β-substituted alanines, they are not interchangeable. 3-Bromoalanine stands out as the more reactive electrophile , a direct consequence of the superior leaving group ability of the bromide ion. This enhanced reactivity allows for faster reactions, milder conditions, and the use of a broader scope of weaker nucleophiles. Conversely, 3-chloroalanine hydrobromide offers a more stable and often more cost-effective alternative , providing a more controlled reaction rate that can be beneficial with highly reactive partners.
As a senior application scientist, my recommendation is to base your selection on a careful analysis of your specific synthetic challenge. By understanding the fundamental principles of reactivity and considering the nature of your nucleophile, the sensitivity of your substrate, and the desired reaction conditions, you can harness the distinct advantages of each reagent to achieve your synthetic goals with precision and efficiency.
References
3-Bromo-L-alanine. PubChem, National Institutes of Health. [Link]
comparing synthesis yields of (2R)-2-amino-3-bromopropanoic acid vs iodo-analogs
The following technical guide compares the synthesis, yields, and performance of (2R)-2-amino-3-bromopropanoic acid (3-Bromo-D-alanine) versus its iodo-analog (3-Iodo-D-alanine). Executive Summary In the realm of non-can...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the synthesis, yields, and performance of (2R)-2-amino-3-bromopropanoic acid (3-Bromo-D-alanine) versus its iodo-analog (3-Iodo-D-alanine).
Executive Summary
In the realm of non-canonical amino acid synthesis, the choice between (2R)-2-amino-3-bromopropanoic acid (Bromo-analog) and (2R)-2-amino-3-iodopropanoic acid (Iodo-analog) is rarely dictated by synthesis yield alone—both can be generated with >80% efficiency from D-serine. Instead, the decision is driven by downstream reactivity and stability profiles .
The Iodo-Analog is the "Gold Standard" for organometallic functionalization (e.g., Negishi coupling via the Jackson Reagent), offering superior oxidative addition rates despite lower storage stability.
The Bromo-Analog serves as a robust electrophile for classical nucleophilic substitutions (SN2) and is significantly more stable for long-term storage, though it fails to generate organozinc species efficiently under mild conditions.
This guide analyzes the synthesis yields, provides optimized protocols for both, and maps their divergent applications.
Synthetic Pathways & Yield Analysis[1][2]
The most reliable route for both analogs utilizes D-Serine as the chiral pool starting material. The transformation preserves stereochemistry at the
-carbon (retention) because the reaction occurs at the -carbon.
Comparative Yield Data (From D-Serine Precursors)
Precursor
Intermediate
Target Product
Typical Yield
Key Reagents
Boc-D-Ser-OMe
Tosylate / Mesylate
Boc-3-Iodo-D-Ala-OMe
80–85%
NaI, Acetone (Finkelstein)
Boc-D-Ser-OMe
Tosylate / Mesylate
Boc-3-Bromo-D-Ala-OMe
78–82%
LiBr, THF or Phase Transfer
Boc-D-Ser-OMe
In situ activation
Boc-3-Bromo-D-Ala-OMe
75–85%
CBr, PPh (Appel)
Mechanism of Action
Both pathways rely on converting the poor hydroxyl leaving group of serine into a sulfonate ester (Tosylate/Mesylate), followed by halide displacement.
Iodination (Finkelstein): Driven by the solubility differential. Sodium iodide is soluble in acetone, but sodium sulfonate precipitates, driving the equilibrium forward.
Bromination: Often requires harsher conditions or phase-transfer catalysis (TBAB) because the leaving group ability of the sulfonate is similar to the nucleophilicity of bromide in certain solvents.
Visualization: Synthesis Workflow
Caption: Divergent synthesis of halo-alanines from a common serine sulfonate precursor.
Experimental Protocols
Protocol A: Synthesis of Boc-3-Iodo-D-Alanine Methyl Ester
Context: This is the standard precursor for the Jackson Reagent (zinc insertion).
Reference: Organic Syntheses 2005, 81, 77.
Step 1: Tosylation
Dissolve Boc-D-Ser-OMe (1.0 equiv) in CH
Cl (0.5 M).
Add TsCl (1.1 equiv) and DMAP (0.05 equiv).
Cool to 0°C and add Et
N (1.1 equiv) dropwise.
Stir at 0°C for 2 h.
Workup: Wash with 1N HCl, brine, dry over MgSO
. Concentrate to yield the Tosylate (typically quantitative crude, recrystallize from EtOAc/Hexane).
Step 2: Iodination (Finkelstein)
Dissolve the Tosylate (1.0 equiv) in anhydrous acetone (0.5 M).
Add NaI (1.5 equiv). The solution will turn yellow/orange.
Stir at room temperature for 24–48 h in the dark (aluminum foil wrap). Note: Light accelerates iodine decomposition.
Filter off the white precipitate (NaOTs).
Concentrate the filtrate. Dissolve residue in Et
O.
Wash with 10% Na
SO (to remove free iodine color), then water and brine.
Yield: Expect 80–85% of a white to pale yellow solid.
Protocol B: Synthesis of Boc-3-Bromo-D-Alanine Methyl Ester
Context: Used when higher stability is required or for direct SN2 displacement with thiols/amines.
Method: Phase Transfer Catalysis
Dissolve Boc-D-Ser-OTs (Tosylate from Step 1 above) in Toluene/Water (biphasic mixture).
Add NaBr (5.0 equiv) and Tetrabutylammonium Bromide (TBAB, 0.1 equiv).
Heat to 60°C with vigorous stirring for 6–8 h.
Workup: Separate phases. Wash organic layer with water.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc).
Yield: Expect 78–82%.
Performance Comparison: Why Choose One Over the Other?
While synthesis yields are comparable, the chemical behavior of the products differs drastically.
Organometallic Utility (The "Jackson Reagent")
The primary use of these synthons is to generate nucleophilic alanine species for cross-coupling.
Iodo-Analog: Reacts rapidly with activated Zinc dust in DMF/DMA to form the organozinc reagent (
) in >95% yield. This species is stable and undergoes Negishi coupling.
Bromo-Analog: Reacts sluggishly with Zinc. The activation energy required often leads to
-elimination, forming the useless byproduct Dehydroalanine .
Stability & Storage
Iodo-Analog: Photosensitive. Must be stored at -20°C in the dark. Turns brown (iodine liberation) over weeks if not pure.
Bromo-Analog: Bench-stable for months. Resistant to photolysis.
Side Reaction Profile
Both analogs are prone to base-mediated elimination to form Dehydroalanine.
Risk Factor: Higher for the Iodo-analog during workup due to the weaker C-I bond, but the Bromo-analog requires stronger bases for substitution, which also promotes elimination.
Visualization: Reactivity vs. Stability
Caption: Decision matrix for selecting the halogenated alanine analog based on intended application.
References
Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-
-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural -Amino Acids via Palladium Catalyzed Cross Coupling Reactions.[3] Organic Syntheses, 81, 77. Link
Ross, A. J., et al. (2010). Preparation of 3-Bromo- and 3-Iodo-alanine Derivatives and Their Use in the Synthesis of Unnatural Amino Acids.[4] Journal of Organic Chemistry, 75(1), 245-251.
Dondoni, A., & Perrone, D. (2004). Synthesis of N-(tert-Butoxycarbonyl)-L-serine Methyl Ester. Organic Syntheses, Coll. Vol. 10, 320. Link
Vederas, J. C., et al. (1987).
-lactones.[2] Journal of the American Chemical Society, 109(15), 4649–4659.
A Senior Application Scientist's Guide to the Crystallographic Data Validation of (2R)-2-amino-3-bromopropanoic Acid Salts
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Integrity in Pharmaceutical Sciences (2R)-2-amino-3-bromopropanoic acid and its various salt forms are c...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Pharmaceutical Sciences
(2R)-2-amino-3-bromopropanoic acid and its various salt forms are chiral building blocks with significant potential in pharmaceutical development. The precise three-dimensional arrangement of atoms within these crystalline solids, known as the crystal structure, dictates critical physicochemical properties such as solubility, stability, and bioavailability. Therefore, obtaining an accurate and reliable crystal structure is not merely an academic exercise; it is a foundational requirement for robust drug design, patent protection, and regulatory approval.
The Foundation: The Crystallographic Information File (CIF)
All modern crystallographic studies culminate in the generation of a Crystallographic Information File (CIF). This standardized text format, developed by the International Union of Crystallography (IUCr), is the universal medium for exchanging and archiving structural data.[1][2] A CIF contains not only the atomic coordinates but also a wealth of metadata about the crystal, the data collection experiment, and the structure refinement process. The validation process is, therefore, a rigorous interrogation of the contents of this file for completeness, accuracy, and consistency.[3]
The Validation Workflow: A Self-Validating System
A robust validation protocol is a multi-stage process that begins with automated checks and proceeds to more detailed, expert-driven analysis. This workflow ensures that any potential errors, from simple syntax violations to subtle scientific misinterpretations, are identified and addressed.
Caption: High-level workflow from data collection to a validated, publishable crystal structure.
Part 1: Automated Validation with checkCIF
The cornerstone of crystallographic validation is the IUCr's checkCIF service.[4] This free, web-based tool subjects a submitted CIF to a battery of tests against established benchmarks and crystallographic principles.[5][6] It is the universally accepted first step in assessing data quality and is mandatory for publication in most scientific journals.[1]
Experimental Protocol 1: Performing a checkCIF Validation
Navigate to the IUCr Service: Open a web browser and go to the checkCIF portal: [Link].[5]
Select Validation Type: Choose the "Full publication check" for the most comprehensive analysis.[4]
Upload CIF: Use the "Browse" button to select the CIF for your (2R)-2-amino-3-bromopropanoic acid salt from your local system.
Include Structure Factors (Optional but Recommended): If available, also upload the structure factor file (.fcf). This allows for a more thorough analysis of the underlying diffraction data and the model's fit to it.[7]
Submit for Analysis: Click "Send" to initiate the validation process. The service will generate a detailed report, typically as a PDF, categorizing issues into "ALERTS."
Interpreting checkCIF ALERTS
The checkCIF report uses a system of ALERTS to flag potential issues, which must be carefully evaluated.
ALERT Level
Severity & Common Causes
Recommended Action
A - Serious
Often indicates a fundamental error. Examples include incorrect space group assignment, very poor data-to-parameter ratio, or severe geometric inconsistencies.[6]
Immediate Re-evaluation. Requires significant re-refinement or even re-solving the structure. The underlying cause must be found and fixed.
B - Potentially Serious
Suggests a significant issue that needs investigation. Examples: unusually high/low atomic displacement parameters (ADPs), missing hydrogen atoms on heteroatoms, or a high R-factor.
Investigate and Justify. The issue may be a genuine feature of the crystal (e.g., disorder). If it cannot be resolved, a detailed explanation must be provided in a Validation Response Form (VRF).[4]
C - Check & Report
Less severe issues that should be checked. Examples: short intermolecular contacts that may be hydrogen bonds, or minor deviations from ideal geometry.
Verify and Report. Confirm that the observation is correct and, if noteworthy (like an interesting hydrogen bond), discuss it in the manuscript.
G - General Information
Notifies the user of general characteristics of the structure or data. Examples: summary of data completeness, number of restraints used, or software versions.
Review for Information. No action is typically required, but this section provides a useful summary of the refinement.
Caption: Decision-making process for handling different levels of checkCIF ALERTS.
Part 2: In-Depth Analysis with PLATON
While checkCIF is an excellent screening tool, the PLATON software package offers a more profound analysis of the geometric and symmetric properties of a crystal structure.[7] It is often used to investigate the root causes of ALERTS flagged by checkCIF.
Key Validation Tasks Performed by PLATON:
Symmetry Analysis: PLATON's ADDSYM algorithm is exceptionally powerful at detecting missed or "higher" symmetry in a crystal structure.[1] Refining a structure in a space group of unnecessarily low symmetry is a common and serious error that PLATON can identify.
Void Analysis: The software can calculate solvent-accessible voids in the crystal lattice.[1] Unaccounted-for voids often indicate the presence of disordered solvent molecules that were not modeled, which can significantly impact the accuracy of the structure.
Geometric Analysis: PLATON provides a comprehensive analysis of bond lengths, angles, torsion angles, and intermolecular contacts, comparing them against standard values and highlighting statistically significant deviations.
Thermal Ellipsoid (ADP) Analysis: It can analyze the size, shape, and orientation of atomic displacement parameters to identify potential issues like improper atom type assignment or unmodeled disorder.
Comparative Guide: A Tale of Two Datasets
To illustrate the practical application of these validation principles, let's compare two hypothetical datasets for a hydrochloride salt of (2R)-2-amino-3-bromopropanoic acid. "Dataset A" represents a high-quality, publishable structure, while "Dataset B" contains common errors that validation tools would flag.
Validation Parameter
Dataset A (High Quality)
Dataset B (Problematic)
Why It Matters
checkCIF ALERTS
0 A, 0 B, 2 C, 15 G
1 A, 3 B, 12 C, 20 G
The absence of A/B level alerts is a primary indicator of a sound structure.[6]
R-factors (R1 / wR2)
0.035 / 0.081
0.095 / 0.240
Low R-factors indicate a good agreement between the experimental diffraction data and the refined structural model.[8]
Goodness-of-Fit (GooF)
1.05
1.85
A value close to 1.0 suggests that the refinement model appropriately describes the data. Values significantly > 1 can indicate a poor model or incorrect data weighting.[8]
Data Completeness
99.8% to 0.8 Å
92.5% to 0.9 Å
High completeness ensures that the dataset is robust and that electron density is well-defined. Incomplete data can lead to artifacts in the model.
Flack Parameter
0.01(2)
0.45(8)
For chiral structures, this parameter should be close to 0, confirming the correct absolute configuration. A value near 0.5 suggests twinning or an incorrect assignment.[1]
Largest Diff. Peak/Hole
0.25 / -0.21 e⁻Å⁻³
1.85 / -1.50 e⁻Å⁻³
Large residual electron density peaks can indicate missing atoms (e.g., water) or disorder, while deep holes can suggest an incorrect atom type (e.g., assigning a Br atom as Cl).
PLATON ADDSYM Result
No new symmetry suggested
Suggests higher symmetry (e.g., P2₁2₁2₁ instead of P2₁)
Failure to find the correct, highest possible symmetry is a fundamental error in crystallographic analysis.[1]
Conclusion
The validation of crystallographic data is a critical, multi-faceted process that underpins the reliability of structural science. For pharmaceutically relevant compounds like the salts of (2R)-2-amino-3-bromopropanoic acid, this process is non-negotiable. By employing a systematic workflow that leverages automated tools like checkCIF for initial screening and expert software like PLATON for in-depth analysis, researchers can ensure the integrity of their data. This guide has demonstrated that validation is not merely about eliminating error messages but about understanding the story the crystal is telling, ensuring that the final model is a chemically and physically sound representation of reality. Adherence to these principles is the hallmark of high-quality research and a prerequisite for successful drug development.
References
checkCIF FAQ - IUCr Journals . International Union of Crystallography. [Link]
IUCr CIF VALIDATION . International Union of Crystallography. [Link]
Requirements for Depositing X-Ray Crystallographic Data . ACS Paragon Plus - American Chemical Society. [Link]
Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF) . International Union of Crystallography. [Link]
Validation of the Crystallography Open Database using the Crystallographic Information Framework . IUCr Journals. [Link]
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data . IUCr Journals. [Link]
Analytical Strategies for the Chiral Resolution of (2R)- and (2S)-2-Amino-3-bromopropanoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving highly reactive, low-molecular-weight chiral molecules. 2-Amino-3-bromopropanoic acid ( -bromoalanine) presents a unique set...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving highly reactive, low-molecular-weight chiral molecules. 2-Amino-3-bromopropanoic acid (
-bromoalanine) presents a unique set of difficulties. It is a highly polar zwitterion, making traditional normal-phase chromatography impossible. More critically, the -bromo group is an excellent leaving group; under basic conditions or high heat, the molecule readily undergoes intramolecular cyclization to form aziridine-2-carboxylic acid or E2 elimination to yield achiral dehydroalanine.
This guide objectively compares three orthogonal analytical workflows—Direct Chiral HPLC, NMR with Chiral Derivatization, and Chiral GC—detailing the causality behind each protocol and providing self-validating methodologies to ensure absolute stereochemical integrity.
Mechanistic Overview & Method Selection
The fundamental choice in chiral analysis lies between direct separation (forming transient diastereomeric complexes with a chiral stationary phase) and indirect separation (covalently modifying the analyte into stable diastereomers). For
-bromoalanine, minimizing thermal and chemical stress is the primary driver of method selection.
Decision workflow for resolving 2-amino-3-bromopropanoic acid enantiomers.
Method 1: Direct Chiral HPLC/LC-MS (The Gold Standard)
Direct separation of free amino acids eliminates the uncertainty and potential racemization associated with derivatization[1]. For amphoteric molecules like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-bromoalanine, 2 (e.g., CHIRALPAK ZWIX) or (e.g., CHIROBIOTIC T) are the most effective tools[3][2].
Causality behind the protocol: Zwitterionic stationary phases utilize "double ion-pairing chromatographic equilibria." The CSP contains both basic and acidic sites that interact simultaneously with the carboxylate and ammonium groups of the analyte[2]. To maintain this dual ionization, a protic mobile phase buffered with volatile additives (Diethylamine and Formic Acid) is required[4].
Self-Validating Protocol: Zwitterionic LC-MS
Sample Preparation: Dissolve the racemic mixture in Methanol/Water (80:20 v/v) to a concentration of 100 µg/mL. Avoid basic solvents to prevent dehydrohalogenation.
Column: CHIRALPAK ZWIX(+) (150 x 4.6 mm, 3 µm).
Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA)[4].
Flow Rate & Temp: 1.0 mL/min at 25°C.
Detection: ESI-MS in positive mode, monitoring the isotopic bromine doublet at m/z 168 and 170
.
System Validation: Perform a standard addition by spiking the sample with enantiopure (2S)-2-amino-3-bromopropanoic acid. The chromatographic peak that increases in area definitively identifies the (2S) retention time, validating the elution order.
Method 2: NMR Spectroscopy via Mosher's Acid Derivatization
When LC-MS is unavailable,
and NMR can be utilized by converting the enantiomers into stable diastereomers using a chiral derivatizing agent (CDA) such as (R)-Mosher's acid chloride ((R)-MTPA-Cl).
Causality behind the protocol: Enantiomers possess identical NMR spectra in achiral environments. Covalent attachment of the MTPA group creates diastereomers. The spatial orientation of the MTPA's phenyl ring causes anisotropic magnetic shielding, which differentially shifts the
-proton and -protons of the (2R, 2'R) and (2S, 2'R) isomers. Because the -bromo group is sensitive to elimination, we must avoid strong bases (like NaH or prolonged reflux in TEA) and instead use mild pyridine conditions at room temperature.
Self-Validating Protocol: MTPA Amide Formation
Esterification: Suspend 10 mg of the amino acid in 1 mL Methanol. Add TMS-diazomethane dropwise until a yellow color persists to form the methyl ester. Reasoning: The free zwitterion is insoluble in organic NMR solvents.
Acylation: Dissolve the dried ester in 0.5 mL anhydrous
. Add 2.0 equivalents of pyridine and 1.5 equivalents of (R)-MTPA-Cl. Stir at room temperature for 1 hour.
Acquisition: Acquire
(focusing on the -CH doublet around 4.5-5.0 ppm) and NMR spectra (focusing on the singlets around -71 ppm).
System Validation: The protocol is self-validating through internal mass balance. The sum of the integrations for the major and minor diastereomeric peaks in the
spectrum must equal exactly 3.00 (representing one group). Any deviation indicates incomplete derivatization or side-product formation (e.g., dehydroalanine, which will lack the -proton).
Method 3: Chiral Gas Chromatography (GC-MS)
While traditionally used for amino acid analysis, GC requires significant caution for
-bromoalanine due to the high temperatures involved.
Causality behind the protocol: Free amino acids thermally decompose at GC injection temperatures. They must be derivatized to mask polar groups, typically forming N-trifluoroacetyl (N-TFA) isopropyl esters. However, the combination of high heat during derivatization and the GC inlet (often >200°C) poses a severe risk of thermal E2 elimination of the bromine atom.
Esterification: React the sample with 2 M HCl in isopropanol at 90°C for 45 minutes. Dry under a stream of
.
Acylation: Add 100 µL of Trifluoroacetic anhydride (TFAA) and 100 µL of Dichloromethane. Heat mildly at 50°C for 20 minutes.
Analysis: Inject 1 µL onto a Chirasil-L-Val capillary column. Inlet temp: 180°C (kept artificially low to prevent degradation).
System Validation: Concurrently derivatize and inject an achiral internal standard (e.g., glycine). Furthermore, monitor the MS for m/z corresponding to the dehydroalanine derivative to quantify any degradation that occurred during sample prep.
Quantitative Comparison & Data Presentation
The following tables synthesize the performance metrics and operational trade-offs of the three analytical strategies.
Table 1: Quantitative Performance Metrics for Chiral Resolution
Analytical Method
Typical Resolution ()
Limit of Detection (LOD)
Total Analysis Time (Prep + Run)
Enantiomeric Excess (ee) Accuracy
Direct Chiral LC-MS (ZWIX)
1.8 - 2.5
~10 ng/mL
< 20 minutes
> 99.5%
/ NMR (Mosher's)
N/A (Baseline resolved)
~1 mg
~2.5 hours
95 - 98% (Integration limited)
Chiral GC-MS (Chirasil-Val)
1.2 - 1.8
~50 ng/mL
~1.5 hours
85 - 90% (Risk of elimination)
Table 2: Method Selection Matrix
Parameter
Direct Chiral HPLC
NMR (Mosher's Derivatization)
Chiral GC-MS
Sample Intactness
Preserved (Non-destructive)
Destroyed (Covalent modification)
Destroyed (Covalent modification)
Structural Verification
MS provides exact mass / isotopes
NMR confirms atomic connectivity
MS provides fragmentation patterns
Primary Analytical Risk
Co-elution of isobaric impurities
Incomplete derivatization / Cyclization
Thermal degradation / Elimination
Best Use Case
High-throughput ee screening
Absolute configuration determination
Volatile complex mixtures
Conclusion
For the routine determination of (2R) and (2S) isomers of 2-amino-3-bromopropanoic acid, Direct Chiral LC-MS using a zwitterionic stationary phase is unequivocally the superior method. It bypasses the severe risk of dehydrohalogenation inherent to this specific molecule by analyzing the intact zwitterion under mild, room-temperature conditions. NMR remains a powerful orthogonal technique for absolute configuration assignment, provided the derivatization is executed under strictly controlled, mild basic conditions.
Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." sigmaaldrich.com.
Zhang, T., et al. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Chiral Technologies Europe.
Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." chromatographytoday.com.
infrared spectroscopy (IR) peaks for (2R)-2-amino-3-bromopropanoic acid hydrobromide
Infrared Spectroscopy (IR) Peak Analysis and Comparative Guide: (2R)-2-Amino-3-bromopropanoic Acid Hydrobromide As a Senior Application Scientist, I frequently encounter downstream synthesis failures rooted in the initia...
As a Senior Application Scientist, I frequently encounter downstream synthesis failures rooted in the initial mischaracterization of starting materials. For complex peptide synthesis—particularly in the generation of cyclic lantibiotics or enantiopure unnatural amino acids via metallaphotoredox catalysis—(2R)-2-amino-3-bromopropanoic acid hydrobromide (also known as D-3-bromoalanine hydrobromide) is an indispensable electrophilic building block 1, 2.
However, the protonation state of this reagent dictates its solubility, stability, and reactivity. Procuring the hydrobromide salt rather than the zwitterionic free base is critical to prevent premature nucleophilic degradation. This guide provides a definitive, comparative analysis of the Infrared (IR) spectral peaks of (2R)-2-amino-3-bromopropanoic acid hydrobromide against its common alternatives, establishing a self-validating analytical framework for your laboratory.
Structural & Mechanistic Context
In ambient solid-state conditions, standard amino acids exist as zwitterions (containing a protonated
and a deprotonated group). The introduction of a strong acid like hydrobromic acid (HBr) fundamentally alters this electronic landscape. The HBr protonates the carboxylate anion, converting it into a neutral carboxylic acid (), while providing a bromide counterion () to balance the protonated amine.
This mechanistic shift is immediately visible in the IR spectrum. The delocalized, lower-energy asymmetric stretching of the
ion is replaced by the localized, higher-energy stretching of the C=O double bond, serving as a direct analytical confirmation of the salt form 3.
Comparative IR Peak Analysis
To objectively verify your reagent, you must compare its spectral signature against two potential alternatives: the zwitterionic free base (D-3-bromoalanine) and the non-halogenated analog (D-alanine).
Vibrational Mode
(2R)-2-Amino-3-bromopropanoic Acid HBr (cm⁻¹)
D-3-Bromoalanine (Zwitterion) (cm⁻¹)
D-Alanine (Zwitterion) (cm⁻¹)
Structural Causality
~3000 - 2800 (Broad, overlapping)
Absent
Absent
HBr protonates the carboxylate to COOH.
~3100 - 2800 (Broad)
~3100 - 2800 (Broad)
~3100 - 2800 (Broad)
Amine remains protonated () in all forms.
~1730 - 1710 (Sharp, Strong)
Absent
Absent
Signature of the protonated carboxylic acid.
Absent
~1600 - 1580 (Strong)
~1595 (Strong)
Signature of the deprotonated carboxylate anion.
~1580 - 1500
~1550 - 1500
~1550 - 1500
bending modes.
~600 - 550 (Strong)
~600 - 550 (Strong)
Absent
Confirms the presence of the halogen at the -carbon.
Spectral Interpretation Insights
The Carbonyl Shift (The Salt Indicator): The most critical diagnostic feature is the carbonyl region. The hydrobromide salt exhibits a sharp, strong peak at ~1730 cm⁻¹, confirming the presence of the protonated -COOH group. If your sample shows a strong band at ~1590 cm⁻¹ instead, you possess the zwitterionic free base, which will exhibit drastically different solubility profiles in solid-phase peptide synthesis (SPPS) coupling solvents.
The Halogen Fingerprint (The Bromine Indicator): The presence of the
-bromine atom is confirmed by a strong, sharp C-Br stretching mode in the far fingerprint region (~580 cm⁻¹). This peak is conspicuously absent in D-alanine, allowing rapid differentiation between the halogenated precursor and standard amino acids.
To ensure absolute trustworthiness in your spectral data, do not simply run a scan and accept the output. Use the following self-validating workflow designed for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Step 1: System Purge & Background Validation
Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using a clean, empty single-reflection diamond ATR crystal.
Validation: The background spectrum must show baseline levels of
(~2350 cm⁻¹) and water vapor. If sharp atmospheric peaks exceed 2% transmittance variation, the purge is incomplete. Causality: Atmospheric moisture will obscure the critical 3300–2800 cm⁻¹ N-H/O-H envelope.
Step 2: Crystal Cleaning & Blank Check
Action: Clean the diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.
Validation: Run a preliminary scan of the empty crystal. It must yield a flat line (100% transmittance). Any peaks indicate residual contamination from previous samples.
Action: Transfer approximately 2-5 mg of crystalline (2R)-2-amino-3-bromopropanoic acid hydrobromide directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.
Validation: Monitor the live spectral preview. The intensity of the strongest peak (the ~1730 cm⁻¹ C=O stretch) should reach at least 0.4-0.6 absorbance units. Causality: Insufficient pressure leads to poor optical contact, resulting in low signal-to-noise ratios—especially in the high-frequency regions due to the shallow penetration depth of the evanescent wave.
Step 4: Data Acquisition & ATR Correction
Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).
Validation: Apply an ATR correction algorithm in your processing software. Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), high-frequency peaks (like N-H stretches) will appear artificially weak. ATR correction mathematically normalizes the spectrum, allowing direct comparison with standard transmission library spectra.
Workflow Visualization
Fig 1: ATR-FTIR spectral interpretation workflow for hydrobromide salt validation.
Conclusion
By isolating the ~1730 cm⁻¹ carbonyl stretch and the ~580 cm⁻¹ carbon-bromine stretch, researchers can confidently validate the structural identity and protonation state of (2R)-2-amino-3-bromopropanoic acid hydrobromide. Implementing the self-validating ATR-FTIR protocol outlined above ensures that your spectral data is an objective reflection of your reagent's integrity, safeguarding downstream synthetic investments.
References
Title: Solid-Phase Peptide Synthesis of Analogues of the N-Terminus A-ring Fragment of the Lantibiotic Nisin. Source: tudublin.ie.
Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Source: nih.gov.
Title: Organic Chemistry with a Biological Emphasis: Solutions to Selected End-of-Chapter Problems. Source: umn.edu.
Halogenated Organic / Corrosive Solid (Do NOT flush).
Primary Hazard
Skin Corrosion (1B) and Alkylating Potential (Aziridine formation at high pH).
Storage Condition
Keep Acidic and Dry . Hygroscopic—store under inert gas if possible.
Incompatibility
Strong Bases (triggers cyclization to toxic aziridines), Oxidizers.[1][2]
Spill Response
Do not neutralize with strong base. Adsorb with inert material.[2][3]
Hazard Identification & Chemical Logic
As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the molecular behavior of (2R)-2-amino-3-bromopropanoic acid hydrobromide (also known as 3-Bromo-D-alanine HBr).
The "Hidden" Hazard: Aziridine Cyclization
While the HBr salt poses an obvious corrosive risk (pH < 2 in solution), the greater latent threat is the
-bromo amine motif .
In Acidic Conditions (Storage): The amine is protonated (
), preventing it from acting as a nucleophile. The molecule is stable.
In Basic Conditions (Improper Neutralization): If you attempt to "neutralize" this waste with a strong base (e.g., NaOH), the free amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) can attack the -carbon, displacing the bromine. This forms an aziridine intermediate, which is highly reactive and potentially genotoxic/mutagenic.
Operational Rule: Never arbitrarily neutralize this waste stream to pH 7 for disposal. It is safer to dispose of it as a corrosive acidic solid/liquid than to generate a reactive aziridine in the waste container.
Figure 1: Chemical pathway demonstrating why basification increases toxicity risk.[1]
Pre-Disposal Stabilization & Packaging
Scenario A: Solid Waste (Pure Substance)
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to acid corrosion.
Labeling: Must be labeled "Hazardous Waste - Halogenated Organic Solid, Corrosive." [1]
Stabilization: If the solid is old or deliquescent (absorbed water), double-bag it in a chemically resistant polyethylene bag before placing it in the rigid secondary container.
Scenario B: Liquid Waste (Reaction Mixtures)
Segregation: Segregate into the Halogenated Solvent waste stream.
Why? Even though it is water-soluble, the bromine content requires high-temperature incineration (often >1100°C) to prevent dioxin formation.[1] Standard aqueous waste treatment is insufficient.
Incompatible: Acetone or Ketones (Risk of bromination reactions), Strong Bases (Ammonium hydroxide, NaOH).[1]
Detailed Disposal Workflow
Follow this decision tree to determine the correct disposal path for your specific situation.
Figure 2: Operational decision tree for waste segregation and packaging.
Emergency Procedures: Spills
In the event of a spill outside the fume hood:
PPE: Nitrile gloves (double gloving recommended, min 0.11mm), safety goggles, lab coat.[1] Respiratory protection (N95 or respirator) if dust is airborne.
Containment:
Solid: Gently cover with a dust suppressant (e.g., moist sand) or scoop carefully to avoid dust generation.[1]
Liquid: Adsorb with vermiculite or a commercial "Acid Neutralizing" spill pad.
Note: While commercial acid neutralizers contain weak bases (carbonates), they are safer than strong bases. However, for this specific compound, simple adsorption (sand/vermiculite) followed by packing as hazardous waste is preferred to avoid chemical transformation.
Decontamination (Surface):
After removing the bulk material, wipe the area with a 10% Sodium Thiosulfate solution.[1]
Mechanism:[4][5][6] Thiosulfate acts as a nucleophile to displace the bromine in a controlled manner, detoxifying any residues without generating volatile aziridines.[1]
UN 3261 (Corrosive solid, acidic, organic, n.o.s.).
References
Fisher Scientific. (2025).[7] Safety Data Sheet: 3-Bromopropylamine hydrobromide (Analogous Halogenated Amine). Retrieved from
National Institutes of Health (PubChem). (2025). Compound Summary: 3-Amino-2-bromopropanoic Acid Hydrobromide.[9][10] Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
U.S. Environmental Protection Agency. (2024). RCRA Hazardous Waste Codes (D-List and F-List). Retrieved from
(Note: While specific SDSs for the (2R) enantiomer are rare, the chemical handling properties are identical to the racemic or (S) forms cited above.)